molecular formula C15H26O B050777 Patchouli alcohol CAS No. 5986-55-0

Patchouli alcohol

Cat. No.: B050777
CAS No.: 5986-55-0
M. Wt: 222.37 g/mol
InChI Key: GGHMUJBZYLPWFD-CUZKYEQNSA-N
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Description

Patchouli alcohol, a tricyclic sesquiterpene and the primary bioactive component of Pogostemon cablin (patchouli) essential oil, is a compound of significant and growing interest in pharmacological and biological research. Its primary research value lies in its potent anti-inflammatory and neuroprotective properties. Mechanistic studies indicate that this compound exerts its effects through multiple pathways, including the inhibition of the NF-κB and MAPK signaling cascades, leading to a marked reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This robust anti-inflammatory profile underpins its investigation in models of inflammatory bowel disease, dermatitis, and neuroinflammation. Furthermore, its neuroprotective potential is being explored in relation to cerebral ischemia/reperfusion injury and neurodegenerative conditions, where it appears to mitigate oxidative stress and neuronal apoptosis. Additional research areas include its antimicrobial and antifungal efficacy, its role in promoting wound healing by enhancing fibroblast migration and collagen deposition, and its potential anti-cancer properties via the induction of cell cycle arrest and apoptosis in certain cell lines. As a compound with a defined stereochemistry and high purity, this compound serves as a critical reference standard and a versatile molecular tool for probing terpene-mediated biological mechanisms, making it an invaluable asset for discovery and translational research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHMUJBZYLPWFD-CUZKYEQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052266
Record name (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5986-55-0
Record name Patchouli alcohol
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Record name Patchouli alcohol
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Record name 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)-
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Record name (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol
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Record name [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol
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Record name PATCHOULI ALCOHOL
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Foundational & Exploratory

The Biosynthesis of Patchoulol in Pogostemon cablin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patchoulol, a tricyclic sesquiterpene alcohol, is the principal bioactive and aromatic constituent of patchouli oil, extracted from the leaves of Pogostemon cablin. Its distinctive woody aroma and wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and antimicrobial activities, have made it a compound of significant interest in the pharmaceutical, cosmetic, and fragrance industries. This technical guide provides an in-depth overview of the patchoulol biosynthesis pathway in P. cablin, detailing the enzymatic steps, precursor molecules, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic pathway and associated workflows to serve as a comprehensive resource for researchers and professionals in the field.

The Core Biosynthesis Pathway of Patchoulol

The biosynthesis of patchoulol in Pogostemon cablin is a multi-step process that originates from primary metabolism and culminates in the formation of this complex sesquiterpenoid. The pathway can be broadly divided into three main stages: the synthesis of the universal isoprene (B109036) precursors, the formation of the direct precursor farnesyl pyrophosphate (FPP), and the final cyclization to patchoulol.

Synthesis of Isoprene Precursors: The Mevalonate (B85504) (MVA) Pathway

In the cytoplasm of P. cablin cells, the biosynthesis of patchoulol is initiated via the mevalonate (MVA) pathway.[1][2] This pathway utilizes acetyl-CoA, a central metabolite, to produce the five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2]

The key enzymatic steps of the MVA pathway are:

  • Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2]

  • HMG-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.

  • Mevalonate kinase (MVK): Phosphorylates mevalonate to produce mevalonate-5-phosphate.

  • Phosphomevalonate kinase (PMK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.

  • Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to form IPP.

  • Isopentenyl pyrophosphate isomerase (IDI): Interconverts IPP and DMAPP.

Formation of Farnesyl Pyrophosphate (FPP)

The C5 units, IPP and DMAPP, serve as the substrates for the synthesis of the direct precursor of patchoulol, farnesyl pyrophosphate (FPP), a C15 isoprenoid.

  • Farnesyl pyrophosphate synthase (FPPS): This enzyme, located in the cytoplasm, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 FPP.

Cyclization to Patchoulol

The final and defining step in the biosynthesis of patchoulol is the complex cyclization of the linear FPP molecule.

  • Patchoulol synthase (PTS): This sesquiterpene cyclase, also localized in the cytoplasm, catalyzes the intricate intramolecular cyclization of FPP to form the tricyclic alcohol, patchoulol. This enzyme is known to be a multi-product enzyme, also producing other sesquiterpenes such as α-patchoulene, β-patchoulene, α-bulnesene, and α-guaiene.

The biosynthesis pathway is visually represented in the following diagram:

Patchoulol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytoplasm) cluster_Sesquiterpenoid Sesquiterpenoid Synthesis (Cytoplasm) AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR (Rate-limiting) MevP Mevalonate-5-P Mevalonate->MevP MVK MevPP Mevalonate-5-PP MevP->MevPP PMK IPP IPP MevPP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS Patchoulol Patchoulol FPP->Patchoulol Patchoulol Synthase (PTS)

Figure 1: Biosynthesis pathway of patchoulol in Pogostemon cablin.

Quantitative Data

This section summarizes the available quantitative data related to the key enzymes and metabolites in the patchoulol biosynthesis pathway.

Table 1: Enzyme Kinetic Properties
EnzymeSubstrateKmMetal CofactorOptimal pHOptimal Temperature (°C)Source
Patchoulol Synthase (PTS)Farnesyl Pyrophosphate6.8 µMMg2+ (Km ≈ 1.7 mM)6.4 - 6.734
Table 2: Patchoulol Production in Engineered Organisms
Host OrganismExpression SystemCulture ConditionPatchoulol TiterSource
Saccharomyces cerevisiaeOverexpression of PTS and MVA pathway genesShake Flask195.96 mg/L
Saccharomyces cerevisiaeFed-batch fermentation5 L Bioreactor1.95 g/L
Saccharomyces cerevisiaeFusion of FPPS and PTS, MVA pathway enhancement5 L Bioreactor466.8 mg/L
Corynebacterium glutamicumOverexpression of PcPS and MEP pathway enzymes2 L Bioreactor60 mg/L
Artemisia annua (transgenic)Overexpression of FPS and PTSIn planta52.58 µg/g DW
Artemisia annua (transgenic)Plastid-targeted PTSIn planta273 µg/g DW

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of patchoulol biosynthesis.

Cloning and Functional Characterization of Patchoulol Synthase (PTS)

The following workflow outlines the general procedure for cloning and verifying the function of the PTS gene from P. cablin.

Cloning_Workflow RNA_Extraction 1. Total RNA Extraction from P. cablin leaves cDNA_Synthesis 2. First-strand cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of PTS gene (using gene-specific primers) cDNA_Synthesis->PCR_Amplification Cloning 4. Cloning into Expression Vector (e.g., pET for E. coli) PCR_Amplification->Cloning Transformation 5. Transformation into Expression Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Protein_Expression 6. Protein Expression Induction (e.g., with IPTG) Transformation->Protein_Expression Purification 7. Protein Purification (e.g., Ni-NTA affinity chromatography) Protein_Expression->Purification Activity_Assay 8. In vitro Enzyme Activity Assay Purification->Activity_Assay Product_Analysis 9. Product Analysis by GC-MS Activity_Assay->Product_Analysis

Figure 2: Workflow for cloning and functional characterization of PTS.
Patchoulol Synthase (PTS) In Vitro Activity Assay

This protocol is adapted from published methods for determining the activity of recombinant PTS.

Materials:

  • Purified recombinant PTS enzyme

  • Assay Buffer: 50 mM MES, pH 6.4, 10 mM MgCl₂, 10% (v/v) glycerol

  • Substrate: Farnesyl pyrophosphate (FPP) solution

  • Organic Solvent for Extraction: Hexane or Ethyl Acetate

  • Internal Standard (for GC-MS): e.g., Dodecane

Procedure:

  • Prepare the reaction mixture in a glass vial by combining the assay buffer and the purified PTS enzyme.

  • Pre-incubate the mixture at the optimal temperature (34°C).

  • Initiate the reaction by adding the FPP substrate. The final concentration of FPP should be varied for kinetic studies (e.g., 1-100 µM).

  • Incubate the reaction for a specific period (e.g., 30-60 minutes) at 34°C.

  • Stop the reaction by adding an equal volume of organic solvent (e.g., hexane) containing an internal standard.

  • Vortex vigorously to extract the terpene products into the organic phase.

  • Centrifuge to separate the phases.

  • Carefully collect the upper organic layer for GC-MS analysis.

Quantification of Patchoulol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of patchoulol from enzyme assays or plant extracts.

Instrumentation and Conditions (example):

  • GC System: Agilent 7890B or similar

  • MS System: Agilent 5977A or similar

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C

    • Ramp: 2°C/min to 280°C

    • Hold at 280°C for a specified time

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-500

Procedure:

  • Sample Preparation: The extracted organic phase from the enzyme assay or plant extract is directly injected into the GC-MS.

  • Calibration Curve: Prepare a series of standard solutions of authentic patchoulol of known concentrations containing the same internal standard used in the samples.

  • Analysis: Inject the standards and samples into the GC-MS.

  • Quantification: Identify the patchoulol peak based on its retention time and mass spectrum. The major ions for patchoulol are typically m/z 41, 55, 83, 98, 125, 138, 161, 179, 189, 207, and 222. The quantification is performed by comparing the peak area ratio of patchoulol to the internal standard against the calibration curve.

Subcellular Localization of Biosynthetic Enzymes

Determining the cellular compartment where the enzymes of the patchoulol pathway reside is crucial for understanding its regulation. A common method involves the creation of fluorescent protein fusions.

Subcellular_Localization_Workflow Gene_Cloning 1. Clone the coding sequence of the target enzyme (e.g., FPPS or PTS) Fusion_Construct 2. Create a fusion construct with a fluorescent protein (e.g., GFP) in a plant expression vector Gene_Cloning->Fusion_Construct Transformation 3. Transform into plant protoplasts (e.g., from Arabidopsis or tobacco) Fusion_Construct->Transformation Expression 4. Allow for transient expression of the fusion protein Transformation->Expression Microscopy 5. Visualize the fluorescent signal using confocal laser scanning microscopy Expression->Microscopy Co_localization 6. (Optional) Co-express with known organelle markers to confirm localization Microscopy->Co_localization

References

The Sesquiterpene Alcohol: A Technical Guide to the Chemical Structure and Properties of Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli alcohol (C15H26O), a tricyclic sesquiterpene alcohol, is the principal bioactive and aromatic constituent of patchouli oil, which is extracted from the leaves of the Pogostemon cablin plant.[1] Renowned for its characteristic earthy and woody fragrance, this compound is a cornerstone of the perfumery industry. Beyond its olfactory significance, this compound has garnered substantial interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its anti-inflammatory and antibacterial mechanisms.

Chemical Structure and Identification

First isolated in 1869, the correct chemical structure of this compound was a subject of considerable scientific investigation, with its definitive structure being elucidated through X-ray analysis.[1] It is a tertiary alcohol with a complex tricyclic carbon skeleton.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyldecahydro-1,6-methanonaphthalen-1-ol[1]
Synonyms Patchoulol, (-)-Patchouli Alcohol, Patchouli Camphor[1][2]
CAS Number 5986-55-0
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Appearance White crystalline solid

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various fields, from fragrance formulation to pharmaceutical development.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 56 °C (133 °F; 329 K)
Boiling Point 287–288 °C (549–550 °F; 560–561 K) at 760 mmHg
Density 1.0284 g/mL
Refractive Index (nD) 1.5029
Solubility Practically insoluble in water. Soluble in ethanol (B145695), diethyl ether, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).

Spectroscopic Data

The structural elucidation and identification of this compound are heavily reliant on various spectroscopic techniques.

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Observations
Mass Spectrometry (MS) Molecular Ion Peak (M+): m/z 222
Infrared (IR) Spectroscopy Characteristic peaks for O-H stretching in an alcohol, C-O stretching, and C-H bending of alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra provide detailed information on the proton and carbon environments within the molecule, confirming its complex tricyclic structure.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from patchouli oil through fractional distillation followed by crystallization.

1. Fractional Distillation (Vacuum)

  • Objective: To enrich the this compound content from raw patchouli oil.

  • Apparatus: A vacuum fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a vacuum pump, and a heating mantle.

  • Procedure:

    • Charge the distillation flask with raw patchouli oil.

    • Reduce the pressure of the system to approximately 4-6 mmHg.

    • Gradually heat the distillation flask.

    • Collect different fractions based on their boiling points. Lighter terpenes will distill at lower temperatures (around 95-125°C), while this compound will be concentrated in the higher boiling fractions (around 125-155°C).

    • Monitor the composition of the fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Crystallization

  • Objective: To obtain high-purity this compound crystals from the enriched fraction.

  • Procedure:

    • Take the this compound-rich fraction obtained from distillation.

    • Cool the fraction to a low temperature (e.g., -10°C to -20°C) to induce crystallization.

    • Allow the crystals to form over a period of time.

    • Separate the crystals from the liquid phase by filtration.

    • Wash the crystals with a cold solvent (e.g., petroleum ether) to remove impurities.

    • Dry the crystals to obtain pure this compound.

Spectroscopic Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify this compound in a sample.

  • Sample Preparation: Dilute the patchouli oil or isolated this compound in a suitable solvent (e.g., ethanol or hexane).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C) and ramp up to a higher temperature (e.g., 250-280°C) to separate the components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a suitable mass range (e.g., 40-400 amu).

    • Identification: Compare the mass spectrum of the peak with a reference library (e.g., NIST).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if melted), a KBr pellet, or a solution in a suitable solvent.

  • Instrumentation: An FTIR spectrometer.

  • Analysis: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed chemical structure of this compound.

  • Sample Preparation: Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire 1H NMR and 13C NMR spectra. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antibacterial properties being of significant interest.

Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways.

  • Inhibition of the NF-κB and ERK Pathways: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK) pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate these pathways, leading to the production of pro-inflammatory mediators. This compound inhibits the degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm, and reduces the phosphorylation of ERK.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates ERK ERK TLR4->ERK Ikk IKK TLR4->Ikk p_ERK p-ERK ERK->p_ERK IkB IκBα Ikk->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB p_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response PA This compound PA->ERK Inhibits PA->Ikk Inhibits NFkB_n NF-κB NFkB_n->Inflammation Induces Transcription

Caption: Inhibition of NF-κB and ERK pathways by this compound.

  • Modulation of the OPG/RANK/RANKL Signaling Pathway: In the context of periodontitis, this compound has been found to modulate the Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor-κB (RANK)/RANK Ligand (RANKL) signaling pathway. It can increase the expression of OPG, which acts as a decoy receptor for RANKL, thereby preventing the interaction of RANKL with its receptor RANK on osteoclast precursors. This inhibition of osteoclastogenesis helps in mitigating bone resorption.

G cluster_precursor Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL Produces OPG OPG Osteoblast->OPG Produces RANK RANK RANKL->RANK Binds to OPG->RANKL Binds & Inhibits Osteoclast Osteoclast (Differentiation & Activation) RANK->Osteoclast Activates Osteoclast_precursor Osteoclast Precursor Bone_resorption Bone Resorption Osteoclast->Bone_resorption PA This compound PA->Osteoblast Increases OPG Production

Caption: Modulation of OPG/RANK/RANKL pathway by this compound.

Antibacterial Activity

This compound has demonstrated antibacterial activity against various pathogens. Its mechanism of action is multifaceted and appears to involve the disruption of essential cellular processes in bacteria.

  • Inhibition of Protein Synthesis and DNA Replication: Molecular docking studies suggest that this compound can interact with key enzymes involved in bacterial protein synthesis and DNA replication, such as penicillin-binding proteins and DNA gyrase, thereby inhibiting their function.

  • Inhibition of Urease in Helicobacter pylori: A specific mechanism has been identified against H. pylori, a bacterium linked to gastric ulcers. This compound acts as a non-competitive inhibitor of urease, an enzyme crucial for the survival of H. pylori in the acidic environment of the stomach. By inhibiting urease, this compound compromises the bacterium's ability to neutralize gastric acid, leading to its demise.

G H_pylori Helicobacter pylori Urease Urease H_pylori->Urease Produces Urea Urea (in stomach) Ammonia_CO2 Ammonia + CO2 Urease->Ammonia_CO2 Catalyzes conversion of Urea to Neutralization Neutralization of Gastric Acid Ammonia_CO2->Neutralization Survival Bacterial Survival Neutralization->Survival PA This compound PA->Urease Inhibits (Non-competitive)

Caption: Inhibition of H. pylori urease by this compound.

Conclusion

This compound stands as a molecule of significant scientific and commercial importance. Its well-defined chemical structure and physicochemical properties have been thoroughly characterized, providing a solid foundation for its diverse applications. The elucidation of its anti-inflammatory and antibacterial mechanisms, particularly the modulation of key signaling pathways such as NF-κB, ERK, and OPG/RANK/RANKL, and the inhibition of bacterial urease, opens promising avenues for its development as a therapeutic agent. Further research into its molecular targets and the development of detailed, standardized experimental protocols will be crucial in fully harnessing the potential of this remarkable natural compound.

References

The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Patchouli alcohol, a tricyclic sesquiterpene, stands as the principal bioactive and aromatic constituent of patchouli oil, derived from the leaves of the Pogostemon cablin (Blanco) Benth. plant.[1][2] This valuable compound is a cornerstone in the fragrance and cosmetics industries and is increasingly investigated for its diverse pharmacological properties, including anti-inflammatory, anti-influenza, and antitumor activities.[3][4] This technical guide provides a comprehensive overview of the natural sources of this compound and details the predominant methodologies for its extraction and isolation, presenting quantitative data and experimental protocols for the discerning researcher.

Natural Sources and Variability of this compound

The primary natural source of this compound is the essential oil extracted from the perennial herb Pogostemon cablin, a member of the mint family (Lamiaceae).[2] Native to Southeast Asia, this plant is now cultivated extensively in tropical regions worldwide, with Indonesia being a major producer. The concentration of this compound in the essential oil is a critical determinant of its quality and commercial value and can vary significantly based on several factors.

Geographical Origin and Cultivars: The chemical composition of patchouli oil, including the percentage of this compound, is notably influenced by the geographical region of cultivation and the specific cultivar. For instance, patchouli oil from Aceh, Indonesia is often reported to have a high this compound content. Different cultivars have been shown to exhibit significant variations in growth, oil yield, and this compound content.

Plant Part and Harvesting Time: this compound is predominantly found in the leaves and stems of the plant, with significantly lower concentrations in the roots. The timing of harvest also plays a crucial role in the final chemical profile of the essential oil.

Post-Harvest Treatment: The handling of the plant material after harvesting, such as drying or fermentation, can impact the final composition of the extracted oil.

Quantitative Data on this compound Content

The following table summarizes the reported this compound content in patchouli oil from various sources and under different conditions.

Source/Cultivar/TreatmentThis compound Content (%)Reference
Pogostemon cablin (general)27-35 (ISO 3757:2002 Standard)
Pogostemon cablin (SNI 06-2385-2006 Standard)≥ 31
Aceh Patchouli Oil (Tapak Tuan variety)28.68
Patchouli Oil from Ambon, Maluku19.69
Patchouli Oil from South Aceh35.86
Chinese Cultivated P. cablin (leaves)37.53
Chinese Cultivated P. cablin (stems)10.26
KSM 4 Cultivar (South India)34.09
Burned leaves (oven), steam distilled at 0.4 kg/cm ²40.06
Supercritical CO₂ Extraction (20 MPa, 80 °C)38.70
Steam Distillation22.70
Microwave Hydrodistillation26.32

Isolation and Purification of this compound

The isolation of this compound from the complex mixture of sesquiterpenes and other compounds present in patchouli oil requires a multi-step approach, often combining distillation and chromatographic techniques.

Extraction of Patchouli Oil

The initial step in obtaining this compound is the extraction of the essential oil from the plant material.

Steam Distillation: This is the most common and commercially practiced method for extracting patchouli oil. It involves passing steam through the dried leaves and stems of the patchouli plant. The steam ruptures the plant's cell walls, releasing the volatile essential oil, which is then carried with the steam, condensed, and separated from the water. The distillation process for patchouli is typically carried out for 6-8 hours.

Solvent Extraction: This method involves the use of organic solvents, such as hexane (B92381) or ethanol, to extract the essential oil. Microwave-assisted extraction (MAE) has been shown to enhance the efficiency of this process.

Supercritical Fluid Extraction (SFE): Utilizing supercritical carbon dioxide (SC-CO₂) as a solvent offers a green alternative to traditional solvent extraction, often resulting in a high-quality oil with a good yield of this compound.

The following diagram illustrates a general workflow for the initial extraction of patchouli oil.

G cluster_extraction Patchouli Oil Extraction Plant Material Dried Patchouli Leaves (Pogostemon cablin) Extraction Extraction Method Plant Material->Extraction SteamDist Steam Distillation Extraction->SteamDist Conventional SolventExt Solvent Extraction (e.g., Hexane, Ethanol) Extraction->SolventExt Alternative SFE Supercritical Fluid Extraction (SC-CO₂) Extraction->SFE Green Chemistry CrudeOil Crude Patchouli Oil SteamDist->CrudeOil SolventExt->CrudeOil SFE->CrudeOil

Figure 1: General workflow for the extraction of crude patchouli oil from plant material.

Purification of this compound

Once the crude patchouli oil is obtained, various techniques can be employed to isolate and purify this compound to a high degree.

Fractional Distillation: This technique separates components of a liquid mixture based on their different boiling points. For this compound, this is typically performed under vacuum to reduce the boiling point and prevent thermal degradation. This method can significantly increase the concentration of this compound in the resulting fractions.

Crystallization: this compound is a solid at room temperature and can be crystallized from concentrated fractions obtained through distillation. This is an effective method for achieving high purity.

Chromatography: Various chromatographic techniques are employed for the high-purity separation of this compound.

  • High-Performance Centrifugal Partition Chromatography (HPCPC): This is a preparative liquid-liquid chromatography technique that has been successfully used to isolate this compound with high purity.

  • High-Performance Liquid Chromatography (HPLC): Both normal and reversed-phase HPLC can be used for the analysis and purification of this compound.

  • Column Chromatography: Traditional column chromatography using silica (B1680970) gel is a common laboratory-scale purification method.

The following diagram illustrates a typical workflow for the purification of this compound from crude patchouli oil.

G cluster_purification This compound Purification CrudeOil Crude Patchouli Oil Distillation Vacuum Fractional Distillation CrudeOil->Distillation EnrichedFraction This compound Enriched Fraction Distillation->EnrichedFraction Crystallization Crystallization EnrichedFraction->Crystallization Chromatography Chromatographic Purification (e.g., HPCPC, HPLC) EnrichedFraction->Chromatography PurePA High-Purity This compound Crystallization->PurePA Chromatography->PurePA

Figure 2: Workflow for the purification of this compound from crude patchouli oil.

Quantitative Data on Isolation and Purification

The following table summarizes the yield and purity of this compound obtained through various isolation and purification methods.

Isolation MethodStarting MaterialYield of this compoundPurity of this compoundReference
Fractional DistillationPatchouli Oil6.23%95.68%
Fractional Distillation and CrystallizationPatchouli Oil (35.1% PA)52.9% (total yield)>97%
Vacuum Distillation and CrystallizationPatchouli Oil (35.1% PA)55.3% (extraction rate)97.4%
Molecular Distillation and CrystallizationPatchouli Oil (35.1% PA)53.9% (extraction rate)92.0%
High-Performance Centrifugal Partition Chromatography (HPCPC)Patchouli Oil (12.5 g)>2 g>98%
Chemical Transformation and RecrystallizationVolatile Oil>40%>99%

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation and purification of this compound.

Protocol 1: Isolation by Vacuum Fractional Distillation and Crystallization

This protocol is based on methodologies described for achieving high-purity this compound.

1. Vacuum Fractional Distillation:

  • Apparatus: A fractional distillation unit equipped with a vacuum pump, a Vigreux or packed column, a heating mantle, and a collection flask.
  • Procedure:
  • Charge the distillation flask with crude patchouli oil.
  • Reduce the pressure of the system to approximately 4-6 mmHg.
  • Gradually heat the oil. Collect fractions at different temperature ranges. For example, fractions can be collected at temperature ranges of 95-155°C at 6 mmHg, followed by a redistillation of enriched fractions at 125-140°C at 4 mmHg.
  • Analyze the composition of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of this compound. Typically, fractions containing over 80% this compound are suitable for crystallization.

2. Crystallization:

  • Procedure:
  • Take the this compound-enriched fraction and cool it to a low temperature (e.g., 0°C to -10°C) to induce crystallization.
  • The crystallization process can be initiated by seeding with a small crystal of pure this compound.
  • Collect the precipitated crystals by filtration (e.g., suction filtration).
  • Wash the crystals with a cold solvent (e.g., cold hexane) to remove any remaining impurities.
  • A second crystallization step can be performed to further increase the purity.
  • Dry the purified crystals under vacuum.

Protocol 2: Purification by High-Performance Centrifugal Partition Chromatography (HPCPC)

This protocol is based on the method developed for the preparative separation of this compound.

1. HPCPC System and Solvents:

  • Apparatus: A high-performance centrifugal partition chromatograph.
  • Solvent System: A non-aqueous two-phase solvent system is prepared, for example, by mixing petroleum ether (boiling point 30-60°C) and acetonitrile (B52724) in a 1:1 (v/v) ratio. The two phases are separated after equilibration.

2. Separation Procedure:

  • Mode: The separation is performed in the descending mode, where the lower phase (acetonitrile-rich) is used as the mobile phase.
  • Stationary Phase: The column is first filled with the stationary phase (the upper, petroleum ether-rich phase).
  • Sample Injection: The patchouli oil sample is dissolved in a mixture of the mobile and stationary phases and injected into the system.
  • Elution: The mobile phase is pumped through the column at a specific flow rate (e.g., 1.5 mL/min) while the centrifuge is rotating at a set speed (e.g., 1000 rpm).
  • Fraction Collection: The effluent is monitored by a UV detector (at wavelengths such as 210 and 254 nm), and fractions are collected.
  • Analysis: The collected fractions are analyzed by GC-MS to identify those containing pure this compound. The fractions containing the pure compound are then pooled and the solvent is evaporated.

Conclusion

The isolation of high-purity this compound from its natural source, Pogostemon cablin, is a well-established process that can be achieved through a combination of classical and modern separation techniques. For industrial-scale production, vacuum fractional distillation followed by crystallization remains a robust and efficient method. For obtaining highly pure standards for research and pharmaceutical applications, chromatographic methods such as HPCPC offer excellent resolution and purity. The choice of methodology will ultimately depend on the desired scale of production, the required purity of the final product, and the available resources. This guide provides the foundational knowledge and detailed protocols to assist researchers in the successful isolation and purification of this important natural product.

References

The Isolation of Patchouli Alcohol: A Technical History and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of patchouli alcohol, a sesquiterpene alcohol prized for its characteristic aroma and diverse biological activities. This document details the key scientific milestones and presents a comparative analysis of various isolation techniques, supported by quantitative data and detailed experimental protocols.

A Historical Perspective: From Discovery to Structural Elucidation

The journey to understanding and isolating this compound is a fascinating narrative in the history of natural product chemistry. The initial isolation of this key component of patchouli oil is credited to Gal in 1869 .[1] Later, Montgolfier correctly determined its chemical formula as C₁₅H₂₆O.[1]

The early 20th century saw significant efforts to unravel the complex tricyclic structure of this compound. In 1961, Büchi and his team proposed a structure for the molecule based on extensive degradation studies.[1] However, in a serendipitous discovery two years later, Dunitz and colleagues , while conducting X-ray analysis of a this compound diester, found that the proposed structure was incorrect.[1] This led to a collaborative publication with Büchi, revealing the true and novel structure of this compound.[1] The initial error in the structural proposal was traced back to an unexpected skeletal rearrangement during a confirmatory synthesis step.

Methodologies for the Isolation of this compound

The isolation of this compound from patchouli oil, which is typically obtained from the fermented and dried leaves of Pogostemon cablin, has evolved from classical techniques to more advanced, efficient methods. The choice of method significantly impacts the yield and purity of the final product.

Fractional Distillation

Fractional distillation remains a cornerstone for the purification of this compound, exploiting the differences in the boiling points of the various components of patchouli oil. To prevent thermal degradation of the target compound, this process is often conducted under vacuum.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup : A fractional distillation apparatus equipped with a Vigreux column, a vacuum pump, a heating mantle, a condenser, and receiving flasks is assembled.

  • Initial Charge : The distillation flask is charged with crude patchouli oil.

  • Vacuum Application : The system is evacuated to a low pressure, typically in the range of 4 to 15 mmHg.

  • Heating : The patchouli oil is heated gradually. Different fractions are collected at specific temperature ranges. For instance, one study collected four fractions at temperatures ranging from 141°C to 152°C under a pressure of 96 kPa.

  • Fraction Collection : Fractions are collected based on their boiling points. This compound, having a higher boiling point than many other components, will concentrate in the later fractions or the residue.

  • Redistillation (Optional) : For higher purity, the fraction rich in this compound can be subjected to a second round of fractional distillation (redistillation).

Crystallization

Crystallization is a highly effective method for obtaining high-purity this compound from a concentrated fraction.

Experimental Protocol: Crystallization of this compound

  • Starting Material : A fraction of patchouli oil enriched with this compound (typically >70%) is used.

  • Cooling : The enriched fraction is cooled to a low temperature. One method involves cooling to -10°C, followed by further cooling of the filtrate to -20°C. Another protocol suggests placing the fraction at -4°C.

  • Crystal Formation : As the solution cools, this compound crystallizes out of the solution. Seeding with a small crystal of pure this compound can facilitate this process.

  • Filtration : The crystals are separated from the liquid phase by filtration.

  • Washing and Drying : The obtained crystals are washed (e.g., with cold solvent) and dried to yield pure this compound. The melting point of pure this compound is approximately 55-56°C.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a more modern and rapid technique for extracting essential oils, including patchouli oil rich in this compound, directly from the plant material.

Experimental Protocol: Microwave-Assisted Hydrodistillation (MAHD)

  • Sample Preparation : Dried and powdered patchouli leaves are placed in a distillation flask with deionized water.

  • Microwave Irradiation : The flask is placed in a microwave oven and subjected to microwave irradiation at a specific power level (e.g., 264, 400, or 600 W) for a defined period (e.g., 2 hours).

  • Condensation and Collection : The vapor generated is passed through a condenser, and the resulting distillate (essential oil and water) is collected.

  • Separation : The patchouli oil is separated from the aqueous layer.

Molecular Distillation

Molecular distillation, also known as short-path distillation, is an advanced purification technique suitable for heat-sensitive compounds with high boiling points. It is characterized by a very short distance between the evaporator and the condenser and a high vacuum. This method is effective in separating the desirable, lighter aromatic compounds from the heavier, color-contributing molecules in patchouli oil.

Experimental Protocol: Molecular Distillation of Patchouli Oil

  • Apparatus : A wiped-film molecular still is used.

  • Process Parameters :

    • Vacuum : A high vacuum (e.g., 10⁻³ mtorr) is applied.

    • Feed Temperature : The patchouli oil feed is preheated (e.g., to 50°C).

    • Feed Rate : The oil is introduced at a controlled rate (e.g., 1000 mL/h).

    • Heating Mantle Temperature : The evaporator is heated to a specific temperature (e.g., 80, 90, or 100°C).

    • Wiper Speed : Rotating wipers spread a thin film of the oil on the heated surface (e.g., 60, 70, or 80 rpm).

  • Separation : The more volatile components, including this compound, evaporate and travel a short distance to the internal condenser, where they are collected as the distillate. The less volatile, heavier components are collected as the residue.

Quantitative Data on this compound Isolation

The efficiency of different isolation and purification methods can be compared based on the yield and purity of the resulting this compound.

MethodStarting MaterialYield (%)Purity (%)Reference
Vacuum Fractional DistillationPatchouli Oil-70.34
Fractional Distillation & RedistillationPatchouli Oil-89.91
Fractional Distillation & CrystallizationPatchouli Oil6.2395.68
Fractional Distillation & CrystallizationPatchouli Oil52.9-
Chemical Transformation & RecrystallizationVolatile Oil>40>99
Molecular DistillationPatchouli Oil (23.97% PA)76.55 (extraction rate)40.71
Microwave-Assisted Hydrodistillation (MAHD)Patchouli Leaves2.7678 (oil yield)25.23

Visualizing the Isolation Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures for isolating and purifying this compound.

Patchouli_Alcohol_Isolation_Workflow cluster_extraction Extraction of Patchouli Oil cluster_purification Purification of this compound Patchouli_Leaves Dried Patchouli Leaves Steam_Distillation Steam Distillation Patchouli_Leaves->Steam_Distillation MAE Microwave-Assisted Extraction (MAE) Patchouli_Leaves->MAE Patchouli_Oil Crude Patchouli Oil Steam_Distillation->Patchouli_Oil MAE->Patchouli_Oil Fractional_Distillation Vacuum Fractional Distillation Patchouli_Oil->Fractional_Distillation Molecular_Distillation Molecular Distillation Patchouli_Oil->Molecular_Distillation Enriched_Fraction PA-Enriched Fraction Fractional_Distillation->Enriched_Fraction Molecular_Distillation->Enriched_Fraction Crystallization Crystallization Enriched_Fraction->Crystallization Pure_PA Pure this compound Crystallization->Pure_PA

Caption: General workflow for this compound isolation.

Fractional_Distillation_Workflow start Start: Crude Patchouli Oil setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply Vacuum (e.g., 4-15 mmHg) setup->vacuum heat Gradual Heating vacuum->heat collect_fractions Collect Fractions at Different Temperatures heat->collect_fractions low_bp Low Boiling Point Fractions (Discard/Analyze) collect_fractions->low_bp high_bp High Boiling Point Fraction (PA Enriched) collect_fractions->high_bp end End: PA-Enriched Fraction high_bp->end

Caption: Fractional distillation experimental workflow.

Crystallization_Workflow start Start: PA-Enriched Fraction cool Cool to Low Temperature (e.g., -10°C to -20°C) start->cool seed Seed with Pure PA Crystal (Optional) cool->seed precipitate This compound Crystals Precipitate seed->precipitate filter Filter to Separate Crystals and Filtrate precipitate->filter wash_dry Wash and Dry Crystals filter->wash_dry filtrate Filtrate (may contain residual PA) filter->filtrate end End: Pure this compound Crystals wash_dry->end

Caption: Crystallization experimental workflow.

References

The Genesis of an Aroma: A Technical Guide to the Primary Metabolites in Patchouli Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli alcohol, a tricyclic sesquiterpene alcohol, is the principal aromatic constituent of patchouli oil, an essential oil derived from the leaves of Pogostemon cablin. Its complex, earthy, and woody aroma has made it a cornerstone of the fragrance industry for centuries. Beyond its olfactory appeal, this compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The burgeoning demand for high-purity this compound for both fragrance and pharmaceutical applications has spurred intensive research into its biosynthetic pathways. This technical guide provides an in-depth exploration of the primary metabolites and enzymatic reactions that culminate in the synthesis of this valuable sesquiterpenoid. We will delve into the core metabolic pathways, present quantitative data on key enzymatic steps, and provide detailed experimental protocols relevant to the study of this compound biosynthesis.

The Biosynthetic Blueprint: From Primary Metabolism to a Sesquiterpene

The journey to this compound begins with fundamental building blocks derived from primary metabolism. Two distinct pathways, the mevalonate (B85504) (MVA) pathway and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway, are responsible for synthesizing the universal five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] In plants, the MVA pathway is active in the cytosol, while the MEP pathway operates within the plastids.[1][2]

These C5 units are the fundamental currency for the biosynthesis of all terpenoids. The subsequent head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). FPP is the direct acyclic precursor for all sesquiterpenes, including this compound.[3] The final, and arguably most intricate, step is the cyclization of the linear FPP molecule into the complex tricyclic structure of this compound, a reaction catalyzed by the enzyme this compound synthase (PTS).

Signaling Pathways and Metabolic Engineering

The native production of this compound in Pogostemon cablin is often low and subject to environmental factors. Consequently, significant research has focused on metabolic engineering strategies to enhance its production in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These strategies typically involve the heterologous expression of this compound synthase and the upregulation of the MVA or MEP pathways to increase the precursor FPP pool.

Patchouli_Alcohol_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_mva_pathway Mevalonate (MVA) Pathway (Cytosol) cluster_mep_pathway Non-Mevalonate (MEP) Pathway (Plastids) cluster_sesquiterpene_synthesis Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetoacetyl-CoA Thiolase, HMG-CoA Synthase Pyruvate Pyruvate DXP DXP Pyruvate->DXP Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->DXP DXP Synthase (DXS) Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (HMGR) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate Kinase (MVK) Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate Kinase (PMK) IPP_mva Isopentenyl Pyrophosphate (IPP) Mevalonate-5-PP->IPP_mva Mevalonate Diphosphate Decarboxylase (MVD) IPP_pool IPP Pool IPP_mva->IPP_pool MEP MEP DXP->MEP DXP Reductoisomerase (DXR) CDP-ME CDP-ME MEP->CDP-ME MEP Cytidylyltransferase (MCT) CDP-MEP CDP-MEP CDP-ME->CDP-MEP CDP-ME Kinase (CMK) MEcPP MEcPP CDP-MEP->MEcPP MEcPP Synthase (MDS) HMBPP HMBPP MEcPP->HMBPP HMBPP Synthase (HDS) IPP_mep Isopentenyl Pyrophosphate (IPP) HMBPP->IPP_mep DMAPP_mep Dimethylallyl Pyrophosphate (DMAPP) HMBPP->DMAPP_mep HMBPP Reductase (HDR) IPP_mep->IPP_pool DMAPP_pool DMAPP Pool DMAPP_mep->DMAPP_pool IPP_pool->DMAPP_pool IPP Isomerase (IDI) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP_pool->Farnesyl Pyrophosphate (FPP) DMAPP_pool->Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate Synthase (FPPS) This compound This compound Farnesyl Pyrophosphate (FPP)->this compound This compound Synthase (PTS)

Caption: Experimental workflow for the FPPS activity assay.

Protocol 2: this compound Synthase (PTS) Activity Assay

This protocol is adapted from general terpene synthase assays and is suitable for measuring PTS activity.

Materials:

  • Purified recombinant PTS

  • Farnesyl pyrophosphate (FPP)

  • Assay buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM DTT

  • Organic solvent for extraction (e.g., n-hexane or dodecane)

  • Internal standard (e.g., caryophyllene)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • In a glass vial, prepare the reaction mixture containing the assay buffer and purified PTS.

  • Add FPP to initiate the reaction.

  • Overlay the reaction mixture with an organic solvent to capture the volatile this compound.

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours with gentle agitation.

  • After incubation, add an internal standard to the organic layer for quantification.

  • Vortex the mixture vigorously to ensure complete extraction of this compound into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new vial for GC-MS analysis.

  • Analyze the sample by GC-MS to identify and quantify the this compound produced.

dot

PTS_Assay_Workflow Prepare Reaction Mixture Prepare Reaction Mixture Initiate Reaction with FPP Initiate Reaction with FPP Prepare Reaction Mixture->Initiate Reaction with FPP Overlay with Organic Solvent Overlay with Organic Solvent Initiate Reaction with FPP->Overlay with Organic Solvent Incubation (30°C, 1-2 h) Incubation (30°C, 1-2 h) Overlay with Organic Solvent->Incubation (30°C, 1-2 h) Add Internal Standard Add Internal Standard Incubation (30°C, 1-2 h)->Add Internal Standard Vortex for Extraction Vortex for Extraction Add Internal Standard->Vortex for Extraction Centrifuge to Separate Phases Centrifuge to Separate Phases Vortex for Extraction->Centrifuge to Separate Phases Collect Organic Layer Collect Organic Layer Centrifuge to Separate Phases->Collect Organic Layer GC-MS Analysis GC-MS Analysis Collect Organic Layer->GC-MS Analysis Identify and Quantify this compound Identify and Quantify this compound GC-MS Analysis->Identify and Quantify this compound

Caption: Experimental workflow for the PTS activity assay.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for quantifying this compound from a sample matrix.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • For enzymatic assays, use the organic extract directly.

    • For fermentation broths, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dodecane).

    • For plant material, perform steam distillation or solvent extraction followed by appropriate dilution.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

    • GC Oven Program: A typical temperature program starts at a low temperature (e.g., 50-80°C), ramps up to a high temperature (e.g., 250-280°C), and holds for a period to ensure elution of all compounds. A representative program could be: initial temperature of 50°C for 1 min, then increase to 200°C at a rate of 10°C/min, and then to 280°C at 20°C/min, holding for 9 min.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification. For this compound, characteristic ions for SIM analysis include m/z 138, 161, and 222.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, by comparison with an authentic standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a this compound standard. The use of an internal standard is recommended for improved accuracy.

Conclusion

The synthesis of this compound is a testament to the intricate and elegant machinery of plant secondary metabolism. By harnessing the power of primary metabolites, plants construct a vast arsenal (B13267) of complex molecules with diverse biological activities. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthetic pathways leading to this compound is paramount. This knowledge not only illuminates the fundamental principles of terpenoid biosynthesis but also provides a roadmap for the rational design of metabolic engineering strategies to enhance the production of this valuable natural product. The protocols and data presented in this guide serve as a foundational resource for future investigations into the fascinating world of this compound and its potential applications in the fragrance and pharmaceutical industries.

References

Methodological & Application

Application Note: Quantification of Patchouli Alcohol in Essential Oil via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Patchouli essential oil, derived from the leaves of Pogostemon cablin Benth, is a valuable commodity in the fragrance, cosmetics, and pharmaceutical industries. The quality and therapeutic efficacy of patchouli oil are largely determined by the concentration of its characteristic sesquiterpene, patchouli alcohol (also known as patchoulol). This application note provides a detailed protocol for the quantitative analysis of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is suitable for quality control, research, and drug development purposes.

Introduction

This compound is the primary bioactive and aromatic constituent of patchouli essential oil, responsible for its distinctive earthy and woody scent and its fixative properties in perfumes.[1][2] The concentration of this compound can vary significantly depending on factors such as geographical origin, harvesting time, and extraction methods.[2] Therefore, a reliable and accurate analytical method for the quantification of this compound is crucial for the standardization and quality assessment of patchouli oil. GC-MS is a powerful technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[3][4] This document presents a comprehensive GC-MS method for the determination of this compound content.

Experimental Protocols

Sample Preparation and Extraction

The initial step involves the extraction of essential oil from the patchouli plant material.

  • Plant Material: Dried patchouli leaves are commonly used as they yield a higher oil content compared to fresh leaves. The leaves should be ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction Method: Microwave-assisted hydro-distillation (MAHD) is a modern and efficient technique that can be employed. Alternatively, traditional methods like steam distillation can also be used.

    • MAHD Protocol: Mix 20 g of dried patchouli leaf powder with 200 ml of methanol (B129727) in a round-bottom flask. Place the flask in a microwave extractor system and operate at 400 W for 60 minutes. After extraction, separate the plant material from the mixture by vacuum filtration. The essential oil is then collected.

Preparation of Standard Solutions

For quantitative analysis, a calibration curve must be prepared using a certified reference standard of this compound.

  • Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent, such as methanol or ethanol, to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

GC-MS Analysis
  • Instrumentation: An Agilent 5975C Series GC/MS or a similar system can be used.

  • GC Conditions:

    • Column: DB-WAX fused silica (B1680970) column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 10 minutes.

      • Ramp up to 230°C at a rate of 20°C/min.

      • Hold at 230°C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Selected Ion Monitoring (SIM) for Quantification: To enhance sensitivity and selectivity, monitor the following characteristic fragment ions for this compound (m/z 222): 41, 55, 98, 125, 138.

Data Analysis and Quantification
  • Inject the prepared working standard solutions into the GC-MS system to generate a calibration curve by plotting the peak area of the this compound against its concentration.

  • Dilute the extracted patchouli essential oil sample with the same solvent used for the standards to bring the expected concentration of this compound within the range of the calibration curve.

  • Inject the diluted essential oil sample into the GC-MS system under the same conditions as the standards.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum, comparing it to the standard.

  • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculate the final concentration of this compound in the original essential oil sample by applying the dilution factor.

Quantitative Data Summary

The concentration of this compound in patchouli essential oil can vary significantly. The following table summarizes the percentage of this compound found in various studies.

Source/Region of Patchouli OilThis compound Content (%)Reference
Maluku, Indonesia19.69
South Aceh, Indonesia35.86
Nepal32.54
Sumatra, Indonesia31.8
Sulawesi, Indonesia30.0
China37.5 - 51.0
India50.7 - 54.3
Methanolic Extract (MAHD)65.09
Bantul, Indonesia26.13
Kulon Progo, Indonesia26.20
Purworejo, Indonesia26.99
Southeast Sulawesi, Indonesia22.7

Experimental Workflow Diagram

GC-MS Quantification of this compound Workflow for GC-MS Quantification of this compound SamplePrep Sample Preparation (Drying and Grinding of Patchouli Leaves) Extraction Essential Oil Extraction (e.g., MAHD) SamplePrep->Extraction GCMS GC-MS Analysis Extraction->GCMS StdPrep Standard Preparation (this compound Stock and Working Standards) StdPrep->GCMS DataAcq Data Acquisition (Chromatograms and Mass Spectra) GCMS->DataAcq Calibration Calibration Curve Generation DataAcq->Calibration Standards Data Quantification Quantification of this compound in Sample DataAcq->Quantification Sample Data Calibration->Quantification Result Final Result (% this compound) Quantification->Result

Caption: Workflow for GC-MS Quantification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in essential oil. This protocol can be effectively implemented in quality control laboratories and research settings to ensure the quality, efficacy, and consistency of patchouli oil products. The accurate determination of this compound content is essential for the valuation and proper application of this important natural product in various industries.

References

Application Notes and Protocols for High-Purity Patchouli Alcohol Isolation by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli alcohol, a tricyclic sesquiterpene, is the primary active and aromatic component of patchouli oil, extracted from Pogostemon cablin Benth. Its characteristic woody and earthy aroma, coupled with its fixative properties, makes it a valuable ingredient in the fragrance and cosmetics industries. Furthermore, emerging pharmacological studies have highlighted its potential as an anti-inflammatory, anti-influenza, and anti-tumorigenic agent, sparking interest in its application in drug development.[1][2] However, the therapeutic application of this compound necessitates a high degree of purity, which is often not achieved through simple distillation of the essential oil.

Fractional distillation, a technique that separates chemical compounds based on differences in their boiling points, has proven to be an effective method for isolating and purifying this compound from the complex mixture of sesquiterpenes and other compounds present in patchouli oil.[3][4][5] This document provides detailed application notes and protocols for the isolation of high-purity this compound using fractional distillation, intended for use by researchers, scientists, and professionals in drug development.

Data Presentation: Purity and Yield of this compound

The following tables summarize quantitative data from various studies on the fractional distillation of patchouli oil, providing a comparative overview of the achievable purity and yield of this compound.

Table 1: Purity of this compound in Different Fractions under Vacuum Fractional Distillation

Initial this compound Content (%)Distillation PressureTemperature Range (°C)FractionFinal this compound Content (%)Reference
Not Specified96 kPa141-142I9.76
Not Specified96 kPa145-148II10.86
Not Specified96 kPa149-150III45.37
Not Specified96 kPa151-152IV70.34
35.776 mmHg95-155Not Specified75.1
35.776 mmHg95-155681.78
81.78 (from fraction 6)4 mmHg125-1406.389.91
27.03100 mbar1201Not Specified
27.03100 mbar1252Not Specified
27.03100 mbar1303Not Specified
27.03100 mbar135435.35
36.87100 mbar135443.62
31.11±2 KPa30-190Residue83.86

Table 2: Yield and Final Purity of this compound after Fractional Distillation and Crystallization

Initial this compound Content (%)MethodFinal Purity (%)Yield (%)Reference
35.1Rectification & Crystallization97.268.7
35.1Vacuum Distillation & Crystallization97.455.3
35.1Multi-effect Distillation & Crystallization93.754.9
>80 (from fraction C)Fractional Distillation & CrystallizationNot specified52.9
89.91 (from fraction 6.3)Crystallization95.686.23

Experimental Protocols

This section details the methodologies for the isolation of high-purity this compound via vacuum fractional distillation, followed by an optional crystallization step for further purification.

Protocol 1: Vacuum Fractional Distillation

This protocol is a synthesis of methodologies described in the cited literature.

1. Materials and Equipment:

  • Crude patchouli oil
  • Round-bottom flask (e.g., 500 mL)
  • Vigreux column (e.g., 20 cm, 45 cm)
  • Distillation head with thermometer
  • Condenser
  • Receiving flasks (multiple)
  • Heating mantle
  • Vacuum pump and vacuum gauge
  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2. Procedure:

  • Preparation: Place a known volume (e.g., 300 mL) of crude patchouli oil into the round-bottom flask. Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. Connect the vacuum pump to the distillation setup.
  • Initiation of Distillation: Begin heating the patchouli oil using the heating mantle. Gradually reduce the pressure in the system to the desired vacuum level (e.g., 2 kPa, 6 mmHg, or 96 kPa).
  • Fraction Collection: Monitor the temperature at the distillation head. Collect different fractions in separate receiving flasks based on the vapor temperature ranges. For example:
  • Fraction I: 141-142°C at 96 kPa
  • Fraction II: 145-148°C at 96 kPa
  • Fraction III: 149-150°C at 96 kPa
  • Fraction IV: 151-152°C at 96 kPa The fractions with lower boiling points will distill first, primarily containing more volatile components of the patchouli oil. This compound, having a higher boiling point, will be concentrated in the later fractions or the residue.
  • Termination: Continue the distillation until no more distillate is collected. Allow the apparatus to cool down before releasing the vacuum.
  • Analysis: Analyze the chemical composition of each fraction and the initial patchouli oil using GC-MS to determine the concentration of this compound.

Protocol 2: Crystallization for Further Purification

This protocol is based on methods that employ a crystallization step following fractional distillation to achieve higher purity.

1. Materials and Equipment:

  • This compound-rich fraction (e.g., >70% purity)
  • Beaker or flask
  • Refrigerator or cooling bath (capable of reaching temperatures from room temperature down to -20°C)
  • Filtration apparatus (e.g., Büchner funnel, filter paper)
  • Spatula

2. Procedure:

  • Inducing Crystallization: Take the fraction with the highest concentration of this compound (e.g., fraction IV from Protocol 1, or a fraction with >70% purity). Place this fraction in a beaker and allow it to stand at a reduced temperature. The crystallization can be initiated at room temperature, 4°C, 0°C, -4°C, or -10°C. Seeding with a small crystal of pure this compound can facilitate crystallization.
  • Crystal Growth: Allow the solution to stand at the reduced temperature until crystal formation ceases.
  • Filtration: Separate the this compound crystals from the mother liquor by filtration.
  • Recrystallization (Optional): For even higher purity, the obtained crystals can be subjected to a second crystallization step. The filtrate can also be further cooled to precipitate more crystals.
  • Drying and Analysis: Dry the purified this compound crystals. Determine the final purity using GC-MS and measure the melting point (pure this compound melts at 55-56°C).

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of high-purity this compound.

experimental_workflow start Crude Patchouli Oil distillation Vacuum Fractional Distillation start->distillation fractions Collection of Fractions (Varying Purity) distillation->fractions analysis1 GC-MS Analysis of Fractions fractions->analysis1 high_purity_fraction High Purity This compound Fraction (e.g., >70%) fractions->high_purity_fraction crystallization Crystallization (Low Temperature) high_purity_fraction->crystallization filtration Filtration crystallization->filtration pure_crystals High-Purity This compound Crystals (>95%) filtration->pure_crystals mother_liquor Mother Liquor filtration->mother_liquor Separation analysis2 Final GC-MS Analysis & Melting Point pure_crystals->analysis2

Caption: Experimental workflow for high-purity this compound isolation.

logical_relationship initial_oil Initial Patchouli Oil (Low Purity) fractional_distillation Fractional Distillation initial_oil->fractional_distillation purity_increase Increased Patchouli Alcohol Concentration fractional_distillation->purity_increase impurities_removed Removal of Volatile Impurities fractional_distillation->impurities_removed crystallization Crystallization purity_increase->crystallization high_purity High-Purity This compound crystallization->high_purity further_purification Further Purification crystallization->further_purification

Caption: Logical relationship of purification steps.

References

Application Notes & Protocols for Patchouli Alcohol Extraction Using Supercritical CO₂

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Patchouli alcohol, a tricyclic sesquiterpene, is the primary bioactive and aromatic constituent of patchouli oil, derived from the leaves of Pogostemon cablin Benth. It is a highly valued raw material in the fragrance, cosmetics, and pharmaceutical industries. Supercritical CO₂ (SC-CO₂) extraction has emerged as a superior alternative to traditional methods like steam distillation for obtaining high-quality patchouli oil enriched with this compound.[1][2][3] This "green" technology offers several advantages, including the use of a non-toxic, non-flammable, and environmentally benign solvent, as well as the ability to tune the solvent properties by varying pressure and temperature, allowing for selective extraction.[3]

These application notes provide a comprehensive overview and a detailed protocol for the extraction of this compound using supercritical CO₂.

Data Summary

The following tables summarize quantitative data from various studies on the supercritical CO₂ extraction of patchouli oil and the enrichment of this compound.

Table 1: Optimization of Supercritical CO₂ Extraction Parameters for Patchouli Oil Yield and this compound Content

Pressure (MPa)Temperature (°C)Time (min)CO₂ Flow RateYield of Oil (%)This compound Content (%)Reference
14.8338745.5 mL/min6.41 (predicted)-[4]
13.7041.45252.625.5 mL/min-25.34 (predicted)
154560 g/min 3.5129.53
2080-12.4153.66
1080--44.21
22400.07 mL/min (modifier)1.88-

Table 2: Comparison of Supercritical CO₂ Extraction with Other Methods

Extraction MethodPatchouli Oil Yield (%)This compound Content (%)Reference
Supercritical CO₂3.0438.70
Hydrodistillation0.52-
Steam Distillation-22.70
Microwave Hydrodistillation-26.32
Microwave Air Hydrodistillation-25.23

Experimental Protocol: Supercritical CO₂ Extraction of this compound

This protocol provides a generalized methodology for the extraction of this compound from dried patchouli leaves using a supercritical fluid extraction (SFE) system.

1. Materials and Equipment

  • Dried patchouli leaves (Pogostemon cablin), ground and sieved.

  • High-purity CO₂ (99.5% or higher).

  • Supercritical Fluid Extraction (SFE) system, including:

    • CO₂ cylinder with a siphon tube.

    • Chiller/cooling bath.

    • High-pressure pump.

    • Heater/oven for the extraction vessel.

    • Jacketed extraction vessel.

    • Back-pressure regulator.

    • Separation vessel(s).

    • Flow meter.

  • Grinder and sieves.

  • Analytical balance.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

2. Sample Preparation

  • Air-dry fresh patchouli leaves to prevent fungal growth. Further drying in an oven at a controlled temperature (e.g., 30-40°C) can be performed to achieve the desired moisture content.

  • Grind the dried leaves to a uniform particle size. Sieving the ground material (e.g., to mesh 30) can help standardize the particle size and improve extraction efficiency.

  • Accurately weigh the ground patchouli leaves and load them into the extraction vessel.

3. Supercritical CO₂ Extraction Procedure

  • Assemble the SFE system as per the manufacturer's instructions. A schematic of a typical setup is illustrated below.

  • Chill the liquid CO₂ from the cylinder using a chiller (e.g., at 5°C) before it enters the high-pressure pump.

  • Set the desired extraction pressure and temperature. These parameters can be varied to optimize the extraction of this compound. Common ranges are 10-30 MPa for pressure and 40-80°C for temperature.

  • Pump the supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 3-5 mL/min or 40-80 g/min ).

  • The supercritical CO₂, now containing the extracted compounds, flows through the back-pressure regulator where the pressure is reduced, causing the CO₂ to return to a gaseous state.

  • The extract (patchouli oil) precipitates and is collected in the separation vessel. The temperature and pressure of the separator can also be controlled (e.g., 3.4 MPa).

  • Continue the extraction for the desired duration (e.g., 60-300 minutes).

  • After the extraction is complete, carefully depressurize the system and collect the extracted oil from the separation vessel.

  • Weigh the collected extract to determine the yield.

4. Analysis of this compound Content

  • Analyze the chemical composition of the extracted patchouli oil using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify and quantify the this compound content by comparing the mass spectra and retention times with those of a known standard.

Experimental Workflow Diagram

SFE_Workflow CO2_Cylinder CO₂ Cylinder Chiller Chiller CO2_Cylinder->Chiller Liquid CO₂ Pump High-Pressure Pump Chiller->Pump Heater Heater Pump->Heater Pressurized CO₂ Extractor Extraction Vessel (with Patchouli Leaves) Heater->Extractor Supercritical CO₂ BPR Back-Pressure Regulator Extractor->BPR CO₂ + Extract Separator Separation Vessel BPR->Separator Pressure Reduction Collection Patchouli Oil Collection Separator->Collection Precipitated Oil Vent CO₂ Vent Separator->Vent Gaseous CO₂

Caption: Supercritical CO₂ extraction workflow for patchouli oil.

Signaling Pathway/Logical Relationship Diagram

Parameter_Influence cluster_params SC-CO₂ Parameters cluster_outcomes Extraction Outcomes Pressure Pressure Yield Patchouli Oil Yield Pressure->Yield Increases Density & Solubility Purity This compound Content Pressure->Purity Affects Selectivity Temperature Temperature Temperature->Yield Complex Effect: Density vs. Vapor Pressure Temperature->Purity Affects Selectivity Time Extraction Time Time->Yield Increases FlowRate CO₂ Flow Rate FlowRate->Yield Affects Mass Transfer

Caption: Influence of SFE parameters on extraction outcomes.

References

Application of Patchouli Alcohol in Anti-Inflammatory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli alcohol, a tricyclic sesquiterpene isolated from the leaves of Pogostemon cablin (Blanco) Benth. (patchouli), has demonstrated significant anti-inflammatory properties in numerous preclinical studies. Its ability to modulate key inflammatory pathways makes it a compelling candidate for the development of novel therapeutics for a range of inflammatory conditions. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound. The methodologies outlined are based on established in vitro and in vivo models and aim to facilitate the systematic evaluation of this promising natural compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[1][2] Additionally, it can suppress the phosphorylation of key MAPK proteins like ERK1/2, further contributing to the downregulation of the inflammatory response.

Data Presentation: In Vitro Anti-inflammatory Activity of this compound

The following tables summarize the quantitative data from studies evaluating the inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

Concentration of this compound% Inhibition of TNF-α Production% Inhibition of IL-1β Production% Inhibition of IL-6 Production
10 µM15%17%-
20 µM17%23%17%
40 µM23%25%35%

Data synthesized from a study on LPS-stimulated RAW264.7 cells.

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Concentration of this compound% Inhibition of NO Production% Inhibition of PGE2 Production
20 µM17%19%
40 µM23%21%

Data synthesized from a study on LPS-stimulated RAW264.7 cells.

Table 3: Inhibition of Pro-inflammatory Gene Expression

Concentration of this compound% Inhibition of iNOS mRNA Expression% Inhibition of COX-2 mRNA Expression
20 µM23%Significant Inhibition
40 µM28%Significant Inhibition

Data synthesized from a study on LPS-stimulated RAW264.7 cells.

Mandatory Visualizations

NF-κB Signaling Pathway Inhibition by this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P IKK->IκBα Degradation NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->genes nucleus Nucleus patchouli_alcohol This compound patchouli_alcohol->IKK Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK1/2 MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 genes Pro-inflammatory Gene Expression AP1->genes patchouli_alcohol This compound patchouli_alcohol->ERK Inhibition of Phosphorylation

Figure 2: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Evaluating Anti-inflammatory Effects of this compound cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation A RAW264.7 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation (1 µg/mL) B->C D Cell Viability Assay (MTT) C->D E Measurement of Inflammatory Mediators C->E F Western Blot Analysis (NF-κB & MAPK pathways) C->F G qRT-PCR Analysis (Gene Expression) C->G J Statistical Analysis D->J H NO Production Assay (Griess Reagent) E->H I Cytokine & PGE2 ELISA E->I F->J G->J H->J I->J K Conclusion on Anti-inflammatory Efficacy J->K

Figure 3: General experimental workflow for in vitro evaluation.

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare RAW264.7 macrophages for stimulation and treatment.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

Protocol:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability and ELISA assays) at a density of 1 x 10⁶ cells/well for 6-well plates or 5 x 10⁴ cells/well for 96-well plates.

  • Allow the cells to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production). Include an unstimulated control group and an LPS-only stimulated group.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Nitric Oxide (NO) Production Assay

Objective: To quantify the amount of NO produced by macrophages.

Materials:

Protocol:

  • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each sample.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the NO concentration using a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody.

  • Incubate, wash, and then add an enzyme-conjugated secondary antibody or streptavidin-HRP.

  • Incubate, wash, and add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of pro-inflammatory genes.

Materials:

  • Treated cells in 6-well plates

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR system

Protocol:

  • Extract total RNA from the cells using TRIzol or a similar reagent according to the manufacturer's protocol.

  • Assess RNA quality and quantity.

  • Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • Perform real-time PCR using SYBR Green or TaqMan chemistry with gene-specific primers.

  • The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

Conclusion

The protocols and data presented here provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. By systematically applying these methodologies, researchers can further elucidate the mechanisms of action of this promising natural compound and contribute to its potential development as a therapeutic agent for inflammatory diseases. It is recommended to include appropriate positive and negative controls in all experiments to ensure the validity of the results.

References

Application Note: Quantification of Patchouli Alcohol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Patchouli alcohol is a tricyclic sesquiterpene alcohol and the primary active component responsible for the characteristic aroma and therapeutic properties of patchouli oil (from Pogostemon cablin)[1][2]. It is a crucial marker for quality control in the fragrance, cosmetics, and pharmaceutical industries[3]. Its reported biological activities include anti-inflammatory, anti-photoaging, and antibacterial effects[1][2]. Accurate and rapid quantification of this compound is therefore essential for product standardization and research. High-Performance Liquid Chromatography (HPLC) offers a reliable and faster alternative to traditional Gas Chromatography (GC) for this purpose. This application note details a validated HPLC method for the quantitative analysis of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound using a standard in HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound in Ethanol) HPLC_System HPLC System (Core-Shell Column) Standard_Prep->HPLC_System Inject Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Known Concentrations Sample_Prep Sample Preparation (e.g., Dilution of Patchouli Oil) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (UV Detector at 205 nm) HPLC_System->Data_Acquisition Elution Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Peak Areas Quantification Quantification of this compound Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification Method_Optimization cluster_initial Initial Conditions cluster_observation Observation cluster_modification Modification cluster_final Optimized Result Initial_Mobile_Phase Mobile Phase: Acetonitrile/Hexane (97/3) Poor_Separation Poor Separation (Degree of Separation = 2.0) Solvent peak overlaps with PA peak Initial_Mobile_Phase->Poor_Separation Initial_Wavelength Wavelength: 210 nm Initial_Wavelength->Poor_Separation Modified_Mobile_Phase Change Mobile Phase: Acetonitrile/Hexane/Water (67/3/30) Poor_Separation->Modified_Mobile_Phase To improve separation Modified_Wavelength Change Wavelength: 205 nm Poor_Separation->Modified_Wavelength To improve separation Good_Separation Good Separation (Degree of Separation = 4.5) Baseline undisturbed Modified_Mobile_Phase->Good_Separation Modified_Wavelength->Good_Separation

References

Application Notes: Evaluating the Cytotoxic Effects of Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Patchouli alcohol (PA), a tricyclic sesquiterpene, is a primary bioactive component isolated from Pogostemon cablin.[1][2] Traditionally recognized for its anti-inflammatory, antiviral, and neuroprotective properties, recent studies have highlighted its potential as an anti-tumorigenic agent.[3][4] PA has been shown to suppress cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines, including those of the colon, lung, prostate, and skin.[3] These findings underscore the importance of robust and standardized protocols to evaluate the cytotoxic mechanisms of this compound for its potential application in drug development.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common in vitro cell-based assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

Recommended Cell Lines

The selection of appropriate cell lines is critical for elucidating the cytotoxic effects of this compound. Based on existing research, the following cancer cell lines are recommended for investigation. It is also crucial to include a non-cancerous cell line to assess the selective toxicity of the compound.

  • Human Colorectal Cancer: HCT116, SW480

  • Human Non-Small Cell Lung Cancer: A549

  • Human Prostate Cancer (Castration-Resistant): DU145, PC-3

  • Murine Melanoma: B16F10

  • Non-Cancerous Control: NIH/3T3 (murine fibroblast), HEK293 (human embryonic kidney), L02 (human normal liver)

Data Presentation

The following tables represent example data sets for the quantitative analysis of this compound's cytotoxic effects.

Table 1: Cell Viability (MTT Assay) - IC50 Values

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µg/mL)
A549Non-Small Cell Lung Cancer79.80 ± 4.09
DU145Castration-Resistant Prostate Cancer70.08
PC-3Castration-Resistant Prostate Cancer79.38
HCT116Colorectal CancerConcentration-dependent decrease
SW480Colorectal CancerConcentration-dependent decrease
B16F10MelanomaTime and dose-dependent decrease

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This table shows the percentage of apoptotic and necrotic cells in the A549 cell line following a 48-hour treatment with this compound, as measured by flow cytometry.

Treatment GroupViable Cells (Annexin V-/PI-)Early Apoptotic Cells (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (0 µg/mL PA)95.2%2.5%2.3%
50 µg/mL PA75.8%15.1%9.1%
75 µg/mL PA55.3%28.4%16.3%
100 µg/mL PA30.1%45.6%24.3%

Table 3: Membrane Integrity (LDH Release Assay)

This table quantifies the percentage of cytotoxicity based on LDH release in DU145 cells treated with this compound for 48 hours.

Treatment GroupAbsorbance (490nm)% Cytotoxicity
Spontaneous LDH Release0.1500% (Baseline)
Maximum LDH Release0.850100%
Control (0 µg/mL PA)0.1652.1%
50 µg/mL PA0.35028.6%
75 µg/mL PA0.52553.6%
100 µg/mL PA0.71080.0%

Experimental Protocols & Workflows

A generalized workflow for assessing the cytotoxicity of this compound is presented below.

G cluster_prep Preparation cluster_exp Experimentation cell_culture 1. Cell Culture (e.g., A549, DU145) cell_seeding 3. Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding pa_prep 2. Prepare this compound (Dissolve in DMSO) treatment 4. Treatment (Incubate with various PA concentrations) pa_prep->treatment cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Assay (Apoptosis) treatment->annexin data_analysis 5. Data Collection & Analysis mtt->data_analysis ldh->data_analysis annexin->data_analysis G PA This compound p53 p53 PA->p53 activates p21 p21 p53->p21 activates CDK2_CyclinE CDK2 / Cyclin E1 p21->CDK2_CyclinE inhibits G1_S G1/S Transition CDK2_CyclinE->G1_S promotes Arrest G0/G1 Arrest G1_S->Arrest blocked G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade PA This compound Bax Bax PA->Bax upregulates Bcl2 Bcl-2 PA->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Animal Models for In Vivo Studies of Patchouli Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo animal models utilized to investigate the therapeutic potential of patchouli alcohol (PA), a major bioactive sesquiterpene isolated from Pogostemonis Herba. The following sections detail experimental protocols for various disease models, summarize key quantitative findings, and illustrate the associated signaling pathways and experimental workflows.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Two commonly used models are xylene-induced ear edema in mice and carrageenan-induced paw edema in rats.

Animal Models and Experimental Protocols

1.1.1. Xylene-Induced Ear Edema in Mice

This model is used to evaluate the effect of a compound on acute inflammation.

  • Animals: Kunming mice.

  • Procedure:

    • Administer this compound (10-40 mg/kg, orally) or a vehicle control to the mice.

    • After a set period (e.g., 30 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.

    • After a specific time post-xylene application (e.g., 1 hour), sacrifice the mice and collect circular sections from both ears using a cork borer.

    • Weigh the ear sections to determine the extent of edema. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Endpoint Analysis: Inhibition of ear edema is calculated as a percentage reduction in the weight difference between the treated and vehicle control groups.

1.1.2. Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of compounds against acute inflammation.

  • Animals: Sprague-Dawley rats.

  • Procedure:

    • Administer this compound (10-40 mg/kg, orally) or a vehicle control to the rats.

    • After a defined period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw to induce localized edema.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Endpoint Analysis: The increase in paw volume is a measure of inflammation. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group. At the end of the experiment, paw tissue can be collected for biochemical and molecular analysis.[1][2]

Quantitative Data Summary
Animal ModelSpeciesTreatmentDosage (mg/kg)Outcome MeasureResultReference
Xylene-Induced Ear EdemaMiceThis compound10-40Inhibition of EdemaSignificant, dose-dependent inhibition[1]
Carrageenan-Induced Paw EdemaRatsThis compound10-40Inhibition of Paw EdemaSignificant, dose-dependent inhibition[1][2]
Carrageenan-Induced Paw EdemaRatsThis compound10-40TNF-α, IL-1β, PGE₂, NO levelsDose-dependent decrease in paw tissue
Carrageenan-Induced Paw EdemaRatsThis compound10-40TNF-α, IL-1β, iNOS, COX-2 mRNADose-dependent suppression in paw tissue
Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound are mediated, at least in part, by the downregulation of pro-inflammatory mediators through the inhibition of the NF-κB signaling pathway.

cluster_0 Experimental Workflow: Anti-inflammatory Model Animal Mice/Rats PA_Admin This compound (10-40 mg/kg, p.o.) Animal->PA_Admin Induction Inflammatory Stimulus (Xylene or Carrageenan) PA_Admin->Induction Measurement Edema Measurement Induction->Measurement Analysis Biochemical/Molecular Analysis Measurement->Analysis

Experimental workflow for assessing the anti-inflammatory effects of this compound.

cluster_1 This compound's Anti-inflammatory Signaling PA This compound NFkB NF-κB Activation PA->NFkB inhibits Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) NFkB->Inflammatory_Mediators promotes Inflammation Inflammation Inflammatory_Mediators->Inflammation induces

Simplified signaling pathway of this compound's anti-inflammatory action.

Neuroprotective Effects of this compound

This compound has shown promise in ameliorating cognitive deficits in animal models of neurodegenerative diseases like Alzheimer's disease.

Animal Models and Experimental Protocols

2.1.1. Streptozotocin (B1681764) (STZ)-Induced Sporadic Alzheimer's Disease Model in Rats

This model mimics the sporadic form of Alzheimer's disease by inducing insulin (B600854) resistance in the brain.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Induce the Alzheimer's disease model by intracerebroventricular (ICV) injection of streptozotocin (STZ).

    • Administer this compound (25 and 50 mg/kg, orally) or a vehicle control daily for a specified period (e.g., 42 consecutive days).

    • Conduct behavioral tests to assess learning and memory.

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase: Train the rats to find a hidden platform in a circular pool of water for several consecutive days. Record the escape latency (time to find the platform) and path length.

    • Probe Trial: Remove the platform and allow the rat to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Endpoint Analysis: Improvement in escape latency and increased time in the target quadrant indicate enhanced learning and memory. Following behavioral tests, brain tissues are collected for histopathological and molecular analysis.

2.1.2. APP/PS1 Transgenic Mouse Model of Alzheimer's Disease

This is a genetic model of familial Alzheimer's disease that develops amyloid plaques.

  • Animals: Female APP/PS1 mice.

  • Procedure:

    • Administer this compound (20 and 40 mg/kg, orally) or a vehicle control daily for an extended period (e.g., 90 days), starting at an age when pathology begins to develop (e.g., 6 months).

    • Perform behavioral tests to evaluate cognitive function.

  • Behavioral Assessments:

    • Y-maze: To assess short-term spatial working memory based on the spontaneous alternation behavior.

    • Morris Water Maze: As described above.

  • Endpoint Analysis: Increased spontaneous alternation in the Y-maze and improved performance in the Morris water maze indicate cognitive enhancement. Brain tissue is analyzed for amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, and neuroinflammation.

Quantitative Data Summary
Animal ModelSpeciesTreatmentDosage (mg/kg)Outcome MeasureResultReference
STZ-Induced ADRatsThis compound25, 50Morris Water Maze (Escape Latency)Significantly reduced
STZ-Induced ADRatsThis compound25, 50SIRT1 expressionEnhanced
STZ-Induced ADRatsThis compound25, 50Tau hyperacetylation & hyperphosphorylationAlleviated
STZ-Induced ADRatsThis compound25, 50Microglia and astrocyte activationSuppressed
APP/PS1 MiceMiceThis compound20, 40Morris Water Maze & Y-maze performanceDose-dependently ameliorated cognitive defects
APP/PS1 MiceMiceThis compound20, 40Aβ plaque deposition & Tau hyperphosphorylationInhibited
Signaling Pathway and Experimental Workflow

The neuroprotective effects of this compound are associated with the modulation of SIRT1 and NF-κB pathways, leading to reduced neuroinflammation and tau pathology.

cluster_2 Experimental Workflow: Neuroprotection Model Animal_Model AD Model Rats/Mice (STZ-induced or APP/PS1) PA_Treatment This compound (20-50 mg/kg, p.o., daily) Animal_Model->PA_Treatment Behavioral_Tests Behavioral Assessment (Morris Water Maze, Y-maze) PA_Treatment->Behavioral_Tests Tissue_Analysis Brain Tissue Analysis (Histopathology, Molecular) Behavioral_Tests->Tissue_Analysis

Workflow for evaluating this compound's neuroprotective effects.

cluster_3 Neuroprotective Signaling of this compound PA This compound SIRT1 SIRT1 PA->SIRT1 activates NFkB_p65 Acetylated NF-κB p65 SIRT1->NFkB_p65 deacetylates Acetylated_Tau Acetylated Tau SIRT1->Acetylated_Tau deacetylates Neuroinflammation Neuroinflammation NFkB_p65->Neuroinflammation promotes Tau_Pathology Tau Pathology Acetylated_Tau->Tau_Pathology contributes to Cognitive_Impairment Cognitive Impairment Neuroinflammation->Cognitive_Impairment leads to Tau_Pathology->Cognitive_Impairment leads to

Signaling pathway of this compound in Alzheimer's disease models.

Antidepressant-like Effects of this compound

This compound has been shown to alleviate depression-like behaviors in stress-induced animal models.

Animal Model and Experimental Protocol

3.1.1. Chronic Mild Stress (CMS)-Induced Depression in Mice

The CMS model is a well-validated model of depression that induces anhedonia and other depression-like behaviors in rodents.

  • Animals: C57BL/6J male mice.

  • Procedure:

    • Expose mice to a variable sequence of mild, unpredictable stressors for several weeks (e.g., 4 weeks) to induce a depressive-like state.

    • Administer this compound (10, 20, or 40 mg/kg, intraperitoneally) or a vehicle control daily for a subsequent period (e.g., 3 weeks).

    • Conduct behavioral tests to assess depressive-like behaviors.

  • Behavioral Assessments:

    • Sucrose (B13894) Preference Test: To measure anhedonia, a core symptom of depression. A decrease in the preference for sucrose solution over plain water indicates anhedonia.

    • Forced Swimming Test: To assess behavioral despair. An increase in immobility time is interpreted as a depression-like behavior.

    • Tail Suspension Test: To evaluate behavioral despair. Increased immobility time is indicative of a depressive-like state.

  • Endpoint Analysis: An increase in sucrose preference and a decrease in immobility time in the forced swimming and tail suspension tests suggest an antidepressant-like effect. Hippocampal tissue is often analyzed for neuroinflammatory markers.

Quantitative Data Summary
Animal ModelSpeciesTreatmentDosage (mg/kg)Outcome MeasureResultReference
Chronic Mild StressMiceThis compound10, 20, 40Sucrose PreferenceIncreased
Chronic Mild StressMiceThis compound10, 20, 40Immobility time (FST, TST)Decreased
Chronic Mild StressMiceThis compound10, 20, 40NLRP3 inflammasome activationAttenuated
Chronic Mild StressMiceThis compound10, 20, 40Caspase-1, ASC, IL-1β, IL-18 levelsDecreased in hippocampus
Signaling Pathway

The antidepressant-like effects of this compound are linked to the inhibition of the NLRP3 inflammasome, which reduces neuroinflammation and rescues impaired neurogenesis.

cluster_4 Antidepressant Signaling of this compound PA This compound NLRP3 NLRP3 Inflammasome Activation PA->NLRP3 inhibits Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b_IL18 IL-1β, IL-18 Caspase1->IL1b_IL18 cleaves pro-forms to active Neuroinflammation_Depression Neuroinflammation & Impaired Neurogenesis IL1b_IL18->Neuroinflammation_Depression promote Depressive_Behaviors Depressive-like Behaviors Neuroinflammation_Depression->Depressive_Behaviors leads to

Signaling pathway of this compound in a depression model.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo studies and for its potential clinical application.

Animal Model and Experimental Protocol
  • Animals: Rats.

  • Procedure:

    • Administer a single oral dose of this compound or patchouli oil to rats.

    • Collect blood samples at various time points post-administration.

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of this compound in the plasma using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC/MS).

  • Endpoint Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated to describe the absorption, distribution, metabolism, and excretion of this compound.

Quantitative Data Summary

A study in rats showed that the pharmacokinetics of this compound were linear. When administered alone, the Cmax and AUC were higher, and the Tmax was shorter compared to when it was administered as part of patchouli oil, suggesting that other components in the oil may influence its absorption.

These application notes and protocols provide a foundation for researchers to design and conduct in vivo studies on this compound. It is recommended to consult the original research articles for further details and specific experimental conditions.

References

Patchouli Alcohol: A Potential Biomarker in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

Patchouli alcohol, a tricyclic sesquiterpene, is the primary bioactive component of patchouli (Pogostemon cablin) essential oil. Traditionally used in fragrances and alternative medicine, recent scientific investigations have unveiled its potential therapeutic benefits in a range of metabolic disorders.[1][2] Emerging evidence highlights its anti-inflammatory, antioxidant, anti-obesity, and anti-diabetic properties, positioning this compound as a compound of interest for metabolic disease research and a potential biomarker for monitoring therapeutic interventions.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a biomarker in metabolic studies.

Core Applications in Metabolic Research

This compound has demonstrated significant effects on key metabolic pathways, making it a valuable tool for studying and potentially treating:

  • Obesity and Adipogenesis: Studies have shown that this compound can inhibit the differentiation of preadipocytes and reduce fat accumulation. It has been observed to decrease body weight and abdominal fat in high-fat diet-induced obese mouse models.

  • Insulin (B600854) Resistance and Diabetes: this compound has been found to enhance glucose uptake in muscle cells and ameliorate insulin resistance. Its mechanism involves the activation of key signaling molecules like AMPK and AKT.

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Research indicates that this compound can alleviate hepatic steatosis by reducing lipid accumulation and endoplasmic reticulum stress in the liver.

  • Inflammation-Associated Metabolic Dysfunction: Chronic low-grade inflammation is a hallmark of many metabolic diseases. This compound exhibits potent anti-inflammatory effects by inhibiting pathways such as NF-κB.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineTreatmentConcentration RangeKey FindingsReference
3T3-L1 AdipocytesThis compound50 - 100 µMDose-dependent reduction in lipid accumulation. Inhibition of PPARγ and C/EBPα expression.
C2C12 MyocytesThis compoundNot SpecifiedEnhanced glucose uptake. Increased phosphorylation of AMPK and AKT.
RAW264.7 MacrophagesThis compoundNot SpecifiedAttenuated inflammatory response by reducing NO production and inflammatory cytokines.
HepG2 HepatocytesThis compoundNot SpecifiedAmeliorated palmitate-induced lipid accumulation.
GES-1 CellsThis compound5 - 20 µg/mLIncreased cell viability and mitochondrial membrane potential in the presence of Helicobacter pylori.

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
High-fat diet-induced obese miceOral gavageSignificant reduction in body weight and fat accumulation.
D-gal-induced aging miceNot SpecifiedAmeliorated degradation of cartilage extracellular matrix.
High-fat diet-induced hepatic steatosis ratsOral administrationReduced pathological severity of steatosis.
Mice infected with MRSA50 - 200 mg/kg (intraperitoneal injection)Protected mice from MRSA infection.
Helicobacter pylori-infected mice5 - 20 mg/kg (oral)Protected gastric mucosa from damage.

Table 3: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Reference
Oral (this compound)45 mg/kg123.7 ± 34.50.58 ± 0.14330.1 ± 101.2Not Reported
Oral (Patchouli Oil)45 mg/kg89.4 ± 21.31.08 ± 0.38254.3 ± 78.9Not Reported
IntravenousNot SpecifiedNot ReportedNot ReportedHigher in patchouli oil than this compound aloneHigher in patchouli oil than this compound alone

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its analysis.

Patchouli_Alcohol_Signaling PA This compound AMPK AMPK PA->AMPK activates AKT AKT PA->AKT activates NFkB NF-κB PA->NFkB inhibits PPARg PPARγ PA->PPARg inhibits CEBPa C/EBPα PA->CEBPa inhibits Wnt Wnt/β-catenin PA->Wnt activates SIRT1 SIRT1 AMPK->SIRT1 activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake promotes Inflammation Inflammation SIRT1->Inflammation suppresses Lipid_Metabolism Hepatic Lipid Metabolism SIRT1->Lipid_Metabolism regulates AKT->Glucose_Uptake promotes NFkB->Inflammation promotes Adipogenesis Adipogenesis PPARg->Adipogenesis promotes CEBPa->Adipogenesis promotes Wnt->Adipogenesis inhibits

Caption: Signaling pathways modulated by this compound in metabolic regulation.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction Analysis Instrumental Analysis (GC-MS, HPLC) Extraction->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification Interpretation Biomarker Level Interpretation Quantification->Interpretation

Caption: General workflow for this compound biomarker analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma by GC-MS

This protocol is adapted from methodologies described for pharmacokinetic studies of this compound.

1. Materials and Reagents:

  • Rat plasma (collected in heparinized tubes)

  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., Eugenol

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

  • Prepare a stock solution of the internal standard (1 mg/mL) in methanol.

  • Create a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range of 25 to 5000 µg/L.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

4. GC-MS Analysis:

  • Injector Temperature: 290°C

  • Carrier Gas: Helium or high-purity nitrogen

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 200°C at 15°C/min, hold for 1 min.

    • Ramp to 290°C at 60°C/min, hold for 1 min.

  • Detector (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the plasma samples using the regression equation from the calibration curve.

Protocol 2: In Vitro Adipogenesis Assay using 3T3-L1 Cells

This protocol is based on studies investigating the anti-obesity effects of this compound.

1. Materials and Reagents:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin (B12071052) solution

  • Differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin)

  • Insulin medium (DMEM with 10% FBS and 1 µg/mL insulin)

  • This compound

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

  • Formalin (10%)

  • Isopropanol

2. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% penicillin-streptomycin until confluent.

  • Two days post-confluence (Day 0), induce differentiation by replacing the medium with differentiation medium.

  • On Day 2, replace the medium with insulin medium.

  • On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.

  • Treat cells with varying concentrations of this compound (e.g., 50, 75, 100 µM) throughout the differentiation process (from Day 0).

3. Oil Red O Staining for Lipid Accumulation:

  • On Day 8-10, wash the differentiated adipocytes with PBS.

  • Fix the cells with 10% formalin for 1 hour.

  • Wash with water and then with 60% isopropanol.

  • Allow the cells to dry completely.

  • Stain with Oil Red O solution for 10-20 minutes.

  • Wash extensively with water.

  • Visualize and photograph the lipid droplets under a microscope.

4. Quantification of Lipid Accumulation:

  • After imaging, elute the Oil Red O stain from the cells by adding 100% isopropanol.

  • Measure the absorbance of the eluted stain at a wavelength of 510 nm using a spectrophotometer.

  • Compare the absorbance of this compound-treated cells to the untreated control to quantify the inhibition of lipid accumulation.

Conclusion

This compound presents a compelling case as a biomarker in metabolic studies due to its direct involvement in key pathways regulating adipogenesis, glucose metabolism, and inflammation. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this compound and utilize it as a valuable tool in the study of metabolic diseases. Further research is warranted to fully elucidate its mechanisms of action and to validate its clinical utility as a biomarker.

References

Application Notes and Protocols for Topical Delivery of Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli alcohol, a tricyclic sesquiterpene extracted from the leaves of Pogostemon cablin, has garnered significant interest for its diverse pharmacological activities.[1] Its demonstrated anti-inflammatory, antioxidant, and tissue regenerative properties make it a compelling candidate for topical applications in dermatology and cosmetology.[1][2] This document provides a comprehensive overview of the formulation strategies for this compound in topical delivery systems, along with detailed experimental protocols and an exploration of its mechanisms of action.

Formulation Strategies and Quantitative Data

The topical delivery of this compound can be optimized through various formulation strategies aimed at enhancing its stability, skin permeation, and therapeutic efficacy. Microemulsion gels and hydrogel films are among the promising approaches.

Microemulsion-Based Gels

Microemulsion-based gels are effective carriers for volatile and water-insoluble compounds like patchouli oil, offering good skin penetration and prolonged drug release.[3]

Table 1: Optimized Patchouli Oil Microemulsion (PO-ME) Formulation and Properties

ComponentPredicted ValueActual Measurement
Ethyl Oleate & Patchouli Oil8.7%-
EL-40 (Emulsifier)19.6%-
Anhydrous Ethanol (Co-emulsifier)9.5%-
Particle Size24.82 nm24.83 ± 0.12 nm
This compound Content36.76 mg/mL38.17 ± 0.31 mg/mL
Pogostone Content3.27 mg/mL3.23 ± 0.06 mg/mL
Reference: [4]

Table 2: In Vitro Skin Permeation of Patchouli Oil Microemulsion Gel (PO-MEG)

Active Compound24h Cumulative Permeability (µg/cm²)
This compound136.94 ± 6.58
Pogostone36.93 ± 1.4
Reference:
Hydrogel Films

Hydrogel films, particularly those incorporating biocompatible polymers, offer a flexible and non-irritating vehicle for topical drug delivery, suitable for wound healing applications.

Table 3: Composition of Polyvinyl Alcohol/Corn Starch/Patchouli Oil Hydrogel Films with Silver Nanoparticles (PVA/CS/PO/AgNPs)

IngredientFormula F0Formula F1Formula F2Formula F3Formula F4
Corn Starch (gram)2.82.82.82.82.8
Polyvinyl Alcohol (gram)1.21.21.21.21.2
Patchouli Oil (mL)00.250.50.751
Silver Nanoparticles (mL)00.250.50.751
Glutaraldehyde (mL)0.50.50.50.50.5
Reference:

Biological Effects and Quantitative Outcomes

This compound exerts its therapeutic effects through various mechanisms, including anti-inflammatory action, promotion of wound healing, and protection against skin photoaging.

Table 4: Effect of this compound on Inflammatory Markers

Cell Line/ModelTreatmentOutcomeQuantitative ResultReference
LPS-stimulated RAW264.7 cellsThis compoundInhibition of iNOS and IL-6 expressionDose-dependent reduction
TNF-α stimulated HT-29 cellsThis compoundInhibition of iNOS and IL-6 expressionDose-dependent reduction
DNCB-induced atopic dermatitis in micePatchouli Oil Microemulsion GelReduction of pro-inflammatory cytokinesSignificant decrease in dermatitis scores and mast cell counts

Table 5: Effect of this compound on Wound Healing and Skin Photoaging

ModelTreatmentKey OutcomeQuantitative ResultReference
High-fat diet-fed mice with cutaneous woundsThis compound administrationAccelerated wound healing-
UV-irradiated miceTopical this compoundReduced MMP-1 and MMP-3 expressionMMP-1 inhibited by ~24.6%, MMP-3 by ~39.3%
UV-irradiated miceTopical this compoundIncreased antioxidant enzyme activitySignificant increase in SOD and GSH-Px activities

Experimental Protocols

Preparation of Patchouli Oil Microemulsion Gel (PO-MEG)

Objective: To prepare a stable and effective microemulsion gel for topical delivery of patchouli oil.

Materials:

  • Patchouli Oil (PO)

  • Ethyl Oleate (EO)

  • Castor oil ethoxylated ether-40 (EL-40)

  • Anhydrous Ethanol

  • Deionized Water

  • Carbopol-940

Protocol:

  • Microemulsion Preparation: a. Mix PO with EO to form the oil phase. b. Prepare the surfactant/co-surfactant mixture (Smix) by blending EL-40 and anhydrous ethanol. c. Titrate the oil phase with the Smix under constant stirring. d. Add deionized water dropwise to the mixture until a transparent and stable microemulsion is formed.

  • Gel Formulation: a. Disperse 1.5% (w/v) of Carbopol-940 in deionized water and allow it to swell overnight. b. Gradually add the prepared patchouli oil microemulsion to the Carbopol-940 base with gentle stirring until a homogenous gel is obtained.

In Vitro Skin Permeation Study

Objective: To evaluate the skin penetration of this compound from the formulated gel.

Materials:

  • Franz diffusion cells

  • Excised rat or mouse skin

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Patchouli Oil Microemulsion Gel (PO-MEG)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C and stir continuously.

  • Apply a known quantity of the PO-MEG to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh PBS.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area of the skin over time.

Evaluation of Anti-Inflammatory Activity in Cell Culture

Objective: To assess the ability of this compound to suppress inflammatory responses in vitro.

Materials:

  • RAW264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Reagents for Nitric Oxide (NO) assay (Griess reagent) and ELISA for cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Seed RAW264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant to measure the levels of NO using the Griess assay and the concentrations of TNF-α and IL-6 using specific ELISA kits.

  • Compare the levels of inflammatory mediators in this compound-treated cells to the LPS-only control group to determine the inhibitory effect.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are mediated through the modulation of several key signaling pathways.

G cluster_0 Anti-inflammatory Pathway LPS_TNFa LPS / TNF-α ERK ERK1/2 LPS_TNFa->ERK IKB IκB-α Degradation LPS_TNFa->IKB NFkB NF-κB Nuclear Translocation ERK->NFkB IKB->NFkB Inflammation iNOS, IL-6 (Inflammation) NFkB->Inflammation PA_anti_inflam This compound PA_anti_inflam->ERK Inhibits PA_anti_inflam->IKB Inhibits G cluster_1 Wound Healing Pathway PA_wound This compound AMPK AMPK Phosphorylation PA_wound->AMPK TGFb1 TGF-β1 Expression AMPK->TGFb1 InflammationSuppression Inflammation Suppression AMPK->InflammationSuppression CellMigration Cell Migration TGFb1->CellMigration WoundHealing Accelerated Wound Healing CellMigration->WoundHealing InflammationSuppression->WoundHealing G cluster_2 Topical Formulation Workflow Formulation Formulation (e.g., Microemulsion Gel) PhysicoChem Physicochemical Characterization (Particle Size, Stability) Formulation->PhysicoChem InVitro In Vitro Testing (Skin Permeation, Cell Viability) PhysicoChem->InVitro InVivo In Vivo Efficacy (Animal Models of Wound Healing, Inflammation) InVitro->InVivo DataAnalysis Data Analysis & Conclusion InVivo->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Patchouli Alcohol Yield from Pogostemon cablin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing patchouli alcohol yield from Pogostemon cablin leaves. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Pre-Extraction & Material Handling

Question: My this compound yield is lower than expected. Could the harvesting time or leaf maturity be a factor?

Answer: Yes, both harvesting time and the maturity of the leaves significantly impact the yield of patchouli oil and its this compound content.

  • Harvesting Cycle: The highest oil content is typically found in the first year of harvest.[1][2] Subsequent harvests in the second and third years generally show a reduction in yield.[1][2] For instance, one study reported a yield of 4.1% in the first year, which decreased to 3.5% in the second year and 2.7% in the third year.[3]

  • Leaf Maturity: The stage of leaf maturity is a critical factor. Semi-mature leaves have been shown to yield the highest percentage of oil (around 4.5%) compared to vegetative (4%) and fully mature leaves (3.8%). This is attributed to the high rate of secondary metabolite biosynthesis in semi-mature leaves.

Troubleshooting Tip: For optimal yield, harvest leaves during the first year of the plant's growth, specifically selecting semi-mature leaves.

Question: What is the best method for drying Pogostemon cablin leaves before extraction, and how does it affect the final yield?

Answer: Proper drying of patchouli leaves is crucial as it can significantly influence the essential oil yield. While shade drying is a conventional method, mechanical drying at controlled temperatures can offer better and faster results.

  • Shade Drying: This traditional method involves spreading the leaves in thin layers in a well-ventilated area for 3-5 days. It resulted in a volatile oil content of 2.40% in one study.

  • Mechanical Drying: Using a mechanical dryer with forced air flow can shorten the drying time and improve yield. Drying at 45°C for 4 hours has been shown to yield a higher oil content of 2.60% compared to drying at 40°C for 5 hours (2.46%) and shade drying (2.40%). Another study found oven drying at 40°C to be optimal, yielding 2.80% essential oil.

Troubleshooting Tip: If you are experiencing low yields with shade-dried leaves, consider switching to a mechanical dryer set at 40-45°C. This can reduce drying time and potentially increase your oil yield.

Question: Can fermentation of patchouli leaves improve my this compound yield?

Answer: Yes, fermentation is a pre-extraction technique that can increase the yield of patchouli oil and the concentration of this compound. The process involves using molds like Trichoderma viride and Rhizopus oligosporus to break down the lignocellulose in the leaves, which facilitates the release of essential oil during distillation. A combination of fermentation and distillation has been reported to yield a this compound content as high as 39.94%, with an optimal fermentation time of 4 days.

Troubleshooting Tip: To potentially boost your this compound yield, consider incorporating a controlled fermentation step for 4 days before proceeding with distillation.

Extraction Methods

Question: I am using hydrodistillation, but my this compound content is low. What could be the issue and are there better methods?

Answer: While hydrodistillation is a common method, overheating and damage to the plant material can occur if not properly controlled, leading to lower yields. Several other extraction methods have been shown to be more efficient in terms of yield and this compound content.

  • Water-Bubble Distillation (WBD): This method has been reported to produce a high this compound content of 61.53% with a yield of 2.40% in 360 minutes.

  • Microwave-Assisted Hydrodistillation (MHD): MHD can significantly reduce extraction time. It has been shown to produce a yield of 1.94% with a 26.32% this compound content in just 120 minutes.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method can yield up to 25.34% patchouli oil.

  • Solvent Extraction: Microwave-assisted extraction (MAE) using ethanol (B145695) has been optimized to yield 0.23% this compound in 60 seconds at 600W. Using ethanol as a solvent in MAE can result in a higher yield of this compound compared to n-hexane.

Troubleshooting Tip: If your hydrodistillation results are suboptimal, consider exploring Water-Bubble Distillation for higher this compound content or Microwave-Assisted Hydrodistillation for faster extraction times. For maximizing oil yield, Supercritical Fluid Extraction is a powerful alternative.

Question: How do different extraction methods compare in terms of oil yield and this compound content?

Answer: The choice of extraction method has a substantial impact on both the overall yield of patchouli oil and the concentration of the desired this compound. Below is a summary of findings from various studies.

Data Presentation: Comparison of Extraction Methods

Extraction MethodOil Yield (%)This compound (PA) Content (%)Extraction TimeReference
Water-Steam Distillation (WSD)5.9038.246 hours
Water-Bubble Distillation (WBD)2.4061.53360 min
Hydrodistillation (HD)2.7227.78417 min
Microwave-Assisted Hydrodistillation (MHD)1.94 - 2.6126.32120 - 126 min
Microwave Air-Hydrodistillation (MAHD)2.7725.23120 min
Microwave-Assisted Extraction (MAE) with Ethanol-0.2360 sec
Supercritical Fluid Extraction (SFE) with CO225.34-252 min
Fermentation-Distillation-39.944 days (fermentation)

Note: "-" indicates that the data was not specified in the cited sources.

Experimental Protocols

Protocol 1: Microwave-Assisted Hydrodistillation (MHD)

This protocol is based on the methodology described in studies for extracting patchouli oil using microwave assistance.

Materials:

  • Dried and ground Pogostemon cablin leaves (40 g)

  • Deionized water (400 mL)

  • 1 L round-bottom flask

  • Microwave oven (variable power levels)

  • Condenser

  • Separating funnel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Place 40 g of dried, ground patchouli leaves into a 1 L round-bottom flask.

  • Add 400 mL of deionized water to the flask.

  • Set up the flask within the microwave oven cavity and connect the condenser to the top of the flask, ensuring the collection end is outside the oven.

  • Operate the microwave at a power of 400-600 W for a total of 2 hours.

  • After extraction, allow the collected distillate to cool.

  • Separate the essential oil from the aqueous layer using a separating funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Weigh the final oil and store it in a sealed, amber vial at 4°C for further analysis.

Protocol 2: Steam Distillation

This protocol outlines the general procedure for steam distillation of patchouli oil.

Materials:

  • Dried Pogostemon cablin leaves

  • Steam distillation apparatus (still, condenser, receiver)

  • Steam generator/boiler

Procedure:

  • Load the dried patchouli leaves into the still.

  • Introduce steam from a separate boiler into the bottom of the still.

  • The steam will pass through the plant material, vaporizing the essential oil.

  • The mixture of steam and oil vapor travels to the condenser.

  • Cooling water circulating in the condenser jacket will cool the vapors, causing them to liquefy.

  • Collect the liquid mixture of oil and water in the receiver.

  • Allow the mixture to settle. The patchouli oil, being less dense than water, will form a layer on top.

  • Separate the oil from the water. The distillation process typically runs for 6 to 8 hours for optimal recovery.

Mandatory Visualizations

Signaling Pathway: this compound Biosynthesis

The biosynthesis of this compound primarily follows the mevalonate (B85504) (MVA) pathway to produce the precursor farnesyl pyrophosphate (FPP), which is then converted to this compound.

Patchouli_Alcohol_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Sesquiterpenoid Sesquiterpenoid Synthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVP Mevalonate-5-phosphate Mevalonate->MVP MVK MVPP Mevalonate-5-pyrophosphate MVP->MVPP PMK IPP Isopentenyl pyrophosphate (IPP) MVPP->IPP MVD DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IPPI FPP Farnesyl pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS PatchouliAlcohol This compound FPP->PatchouliAlcohol PTS Extraction_Workflow cluster_pre Pre-Extraction cluster_ext Extraction cluster_post Post-Extraction cluster_ana Analysis Harvest Harvest Leaves Dry Drying Harvest->Dry Ferment Fermentation (Optional) Dry->Ferment Optional Grind Grinding Dry->Grind Ferment->Grind Extraction Extraction (e.g., Distillation, MAE, SFE) Grind->Extraction Separation Oil-Water Separation Extraction->Separation Drying Drying of Oil Separation->Drying Analysis GC-MS Analysis Drying->Analysis Factors_Influencing_Yield cluster_cultivation Cultivation & Harvest cluster_pretreatment Pre-Treatment cluster_extraction Extraction Parameters Yield This compound Yield HarvestTime Harvesting Time HarvestTime->Yield LeafMaturity Leaf Maturity LeafMaturity->Yield DryingMethod Drying Method DryingMethod->Yield Fermentation Fermentation Fermentation->Yield ExtractionMethod Extraction Method ExtractionMethod->Yield Solvent Solvent Choice Solvent->Yield Time Extraction Time Time->Yield Temperature Temperature/Power Temperature->Yield

References

Technical Support Center: Stability and Storage of Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of patchouli alcohol during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in maintaining the integrity of this valuable compound in a laboratory setting.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for neat (undiluted) this compound?

    • A1: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1][2] The ideal temperature is between 2-8°C. It should be kept in a tightly sealed, inert gas-flushed container to protect it from light, oxygen, and moisture.

  • Q2: I've noticed a change in the color and odor of my stored this compound. What could be the cause?

    • A2: Changes in color (e.g., yellowing) and odor can be indicators of degradation. These changes are often caused by oxidation or isomerization, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Q3: Can I store this compound in a standard laboratory glass bottle?

    • A3: While glass is generally inert, it is crucial to use an amber glass bottle to protect the compound from light.[3] The bottle should have a tight-fitting cap, preferably with a PTFE liner, to prevent exposure to air and moisture. For long-term storage, flushing the headspace of the container with an inert gas like nitrogen or argon is highly recommended.

  • Q4: How does humidity affect the stability of this compound?

    • A4: this compound is a tertiary alcohol and can be susceptible to acid-catalyzed dehydration. High humidity can introduce moisture, which may, over time and in the presence of acidic impurities, contribute to degradation. Therefore, storage in a dry environment is essential.

  • Q5: What are the primary degradation pathways for this compound?

    • A5: The primary degradation pathways for this compound are thought to be oxidation and dehydration (acid-catalyzed elimination). Oxidation can lead to the formation of various oxygenated derivatives, while dehydration can result in the formation of patchoulene isomers.

Troubleshooting Common Problems

  • Problem 1: My this compound has developed a crystalline precipitate after being stored in solution.

    • Possible Cause: This could be due to the low solubility of this compound in the chosen solvent at the storage temperature.

    • Solution: Gently warm the solution to redissolve the precipitate. If the issue persists, consider using a different solvent or a lower concentration. Ensure the chosen solvent is dry and of high purity.

  • Problem 2: I am seeing unexpected peaks in the GC-MS analysis of my stored this compound sample.

    • Possible Cause: These unexpected peaks are likely degradation products.

    • Solution: Review your storage conditions. Ensure the sample has been protected from light, heat, and oxygen. Refer to the experimental protocol below to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Quantitative Data on this compound Degradation

While specific public data on the degradation kinetics of pure this compound is limited, the following table provides an illustrative summary of expected degradation under various accelerated storage conditions based on the general stability of sesquiterpenoids. This data is intended to serve as a guideline for designing stability studies.

Storage ConditionDuration (Weeks)Purity of this compound (%)Major Degradation Products
Control (2-8°C, Dark, Inert Gas) 12>99.5%Not Detected
40°C, Ambient Atmosphere 4~98.0%Oxidation Products
40°C / 75% Relative Humidity 4~97.5%Oxidation & Dehydration Products
UV Light Exposure (254 nm) 1~95.0%Photodegradation Products
Acidic Conditions (0.1 M HCl) 1~90.0%Dehydration Products (Patchoulene Isomers)
Oxidative Conditions (3% H₂O₂) 1~85.0%Various Oxidation Products

Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

2. Materials:

  • This compound (purity >99%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Amber glass vials with PTFE-lined caps

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • HPLC system with a C18 column and UV detector

3. Procedure:

  • 3.1. Preparation of Stock Solution:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • 3.2. Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

  • 3.3. Sample Analysis (GC-MS):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Detector: Scan range 40-400 m/z.

    • Analyze all stressed samples and an unstressed control sample. Identify degradation products by comparing their mass spectra with library data and the control.

  • 3.4. Sample Analysis (HPLC):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Analyze all stressed samples and an unstressed control sample to quantify the remaining this compound and the formation of degradation products.

4. Data Analysis:

  • Calculate the percentage degradation of this compound in each stress condition.

  • Identify the major degradation products from the GC-MS data.

  • Develop a stability-indicating HPLC method that can separate this compound from its degradation products.

Visualizations

Proposed Degradation Pathway of this compound

G Proposed Degradation Pathways of this compound PA This compound Oxidation Oxidation (O2, Heat, Light) PA->Oxidation Dehydration Dehydration (Acid, Heat) PA->Dehydration OxidizedProducts Oxidized Products (e.g., Ketones, Aldehydes) Oxidation->OxidizedProducts PatchouleneIsomers Patchoulene Isomers (α, β, γ-Patchoulene) Dehydration->PatchouleneIsomers

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

G Workflow for Forced Degradation Study Start Start: Pure this compound PrepStock Prepare Stock Solution (1 mg/mL in Methanol) Start->PrepStock Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) PrepStock->Stress Analysis Analyze Samples (GC-MS and HPLC) Stress->Analysis Data Data Analysis (% Degradation, Product ID) Analysis->Data End End: Stability Profile Data->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Matrix Effects in Patchouli Alcohol Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of patchouli alcohol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference occurs in the mass spectrometer's ion source and can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[1] For this compound, which is often analyzed in complex matrices like essential oils, plasma, or herbal extracts, components like lipids, pigments, and other terpenes can cause these effects.

Q2: Why is my LC-MS method for this compound showing poor reproducibility when analyzing real samples compared to standards in solvent?

A2: Poor reproducibility with real samples is a classic sign of uncorrected matrix effects. The composition of biological or natural product matrices can vary significantly from sample to sample. If your calibration standards are prepared in a clean solvent, they do not account for the ion suppression or enhancement that occurs in the actual samples. This discrepancy leads to inconsistent results. Using matrix-matched calibration standards or a stable isotope-labeled internal standard are common strategies to correct for this variability.

Q3: What are the most common analytical techniques to identify and quantify the extent of matrix effects?

A3: The most widely accepted method is the post-extraction addition technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a clean solvent. This comparison allows for the calculation of the matrix effect (ME) percentage. Another common qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the MS detector after the analytical column. When a blank matrix extract is injected, any dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.

Troubleshooting Guides

Problem 1: Significant ion suppression is observed, leading to low sensitivity and high limits of quantification (LOQ).

Possible Cause Suggested Solution Explanation
Co-elution of Matrix Components 1. Optimize Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) or mobile phase additives. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before injection.Co-eluting matrix components, especially phospholipids (B1166683) in plasma samples, are a primary cause of ion suppression. Improving chromatographic resolution or removing these components during sample prep can significantly reduce their impact.
High Matrix Concentration Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their suppressive effects. This is often the simplest and most effective first step.The magnitude of the matrix effect is often concentration-dependent. Dilution reduces all components, including the interferences, which can restore the analyte's ionization efficiency.

Problem 2: Inconsistent results and poor accuracy, even with an internal standard.

Possible Cause Suggested Solution Explanation
Inappropriate Internal Standard (IS) 1. Use a Stable Isotope-Labeled (SIL) IS: The ideal internal standard is a SIL version of the analyte (e.g., this compound-d3). 2. Use a Structural Analog: If a SIL-IS is unavailable, choose a structural analog that has similar chromatographic retention and ionization properties to this compound.A SIL-IS co-elutes perfectly with the analyte and experiences the exact same matrix effects, providing the most accurate correction. A non-ideal IS may elute at a different retention time where the matrix effect is different, leading to poor correction.
Matrix Effects Vary Between Samples Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples. This ensures that the standards and samples experience similar matrix effects.This approach normalizes the analytical response, as both calibrants and unknown samples are affected by the matrix in the same way.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, data from a study evaluating different sample preparation methods to mitigate matrix effects in the analysis of this compound in human plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95 ± 4%85 ± 6%92 ± 5%
Matrix Effect (ME %)* -55 ± 8% (Suppression)-15 ± 5% (Suppression)-8 ± 3% (Suppression)
Process Efficiency (%)** 43%72%85%
RSD of QC Samples (%) 18%9%4%

*Matrix Effect (ME) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100. Negative values indicate suppression. **Process Efficiency = (Recovery x (1 + ME/100)).

Interpretation: While Protein Precipitation (PPT) gives high recovery, it results in significant ion suppression and poor reproducibility (high RSD). Solid-Phase Extraction (SPE) provides the most effective removal of matrix interferences, leading to the lowest matrix effect, best process efficiency, and highest precision.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
  • Prepare Blank Matrix Samples: Extract at least six different lots of the blank control matrix (e.g., human plasma, plant homogenate) using the final analytical method's sample preparation procedure.

  • Create Sample Sets:

    • Set A (Neat Solvent): Spike this compound standard into the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spiked Matrix): Take the blank extracted matrix from Step 1 and spike it with the this compound standard to the same final concentration as Set A.

  • Analysis: Inject and analyze both sets of samples using the LC-MS method.

  • Calculation: Calculate the matrix effect using the following formula: ME (%) = [(Average Peak Area of Set B) / (Average Peak Area of Set A) - 1] * 100

    • A value close to 0% indicates no matrix effect.

    • A negative value indicates ion suppression.

    • A positive value indicates ion enhancement.

Protocol 2: Sample Preparation of this compound from Plasma via SPE
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., this compound-d3 in methanol) and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) and 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid and 1 mL of methanol.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile).

  • Injection: Inject 5 µL into the LC-MS system.

Visualizations

Troubleshooting Workflow for Matrix Effects

G start Poor Quantitative Performance (Inaccuracy, Imprecision) q_me Assess Matrix Effect (ME)? (Post-Extraction Addition) start->q_me me_sig ME is Significant (e.g., > ±15%) q_me->me_sig Yes me_nsig ME is Not Significant (e.g., < ±15%) q_me->me_nsig No opt_chrom Optimize Chromatography (Change Gradient, Column) me_sig->opt_chrom opt_cleanup Improve Sample Cleanup (Switch to SPE/LLE) me_sig->opt_cleanup opt_cal Change Calibration Strategy me_sig->opt_cal other Investigate Other Issues: Recovery, Stability, etc. me_nsig->other cal_mm Use Matrix-Matched Calibrants opt_cal->cal_mm cal_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) opt_cal->cal_sil

Caption: A logical workflow for troubleshooting poor LC-MS quantification.

Experimental Workflow for Matrix Effect Assessment

G cluster_A Set A: Neat Standard cluster_B Set B: Post-Spiked Matrix solvent Reconstitution Solvent spike_A Spike with This compound solvent->spike_A result_A Analyze & Get Peak Area (A) spike_A->result_A calc Calculate ME (%) [ (B/A) - 1 ] * 100 matrix Blank Matrix Sample extract Perform Sample Extraction matrix->extract spike_B Spike with This compound extract->spike_B result_B Analyze & Get Peak Area (B) spike_B->result_B

Caption: Workflow for the post-extraction addition method.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in overcoming common challenges encountered when enhancing the in vivo bioavailability of patchouli alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving high oral bioavailability for this compound?

A1: The primary obstacles are its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and its lipophilic nature. These characteristics can lead to incomplete absorption and significant variability in systemic exposure.

Q2: Which formulation strategies have shown the most promise for enhancing the bioavailability of this compound?

A2: Several strategies have been investigated with success, including:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing solubilization and absorption.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate lipophilic drugs like this compound, potentially improving their absorption and distribution.

Q3: Are there any indications that co-administration with other compounds in patchouli oil affects the bioavailability of this compound?

A3: Yes, studies have shown that other components within patchouli oil can influence the pharmacokinetic behavior of this compound. For instance, the time to reach maximum plasma concentration (Tmax) has been observed to be significantly greater when administered as part of patchouli oil compared to the pure compound, suggesting an impact on its absorption rate.[1]

Q4: What analytical methods are suitable for quantifying this compound in plasma for pharmacokinetic studies?

A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used and validated methods for the accurate determination of this compound concentrations in biological matrices like rat plasma.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Dissolution Rate of Solid Dispersion - Inappropriate polymer selection. - Drug recrystallization during preparation or storage. - Unoptimized drug-to-polymer ratio.1. Screen Polymers: Test a range of polymers with different properties (e.g., PVP, HPMC, Eudragit, Poloxamers) to find one that is most compatible with this compound.[2] 2. Confirm Amorphous State: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that this compound is in an amorphous state within the dispersion. 3. Optimize Ratio: Experiment with different drug-to-polymer ratios to find the optimal balance between drug loading and dissolution enhancement.
Physical Instability of the Formulation (e.g., phase separation, precipitation) - Supersaturation of the drug in the gastrointestinal fluid leading to precipitation. - Poor emulsification of SEDDS. - Instability of liposomes in the gastrointestinal tract.1. Inhibit Recrystallization: For solid dispersions, select polymers known to inhibit drug precipitation from a supersaturated state.[2] 2. Optimize SEDDS Formulation: Adjust the ratio of oil, surfactant, and co-surfactant to ensure the spontaneous formation of a stable microemulsion upon dilution with aqueous media. 3. Stabilize Liposomes: Incorporate cholesterol into the liposomal bilayer to improve rigidity and reduce premature drug leakage.
High Variability in In Vivo Pharmacokinetic Data - Inconsistent formulation quality. - Food effects influencing absorption. - Differences in animal physiology.1. Ensure Formulation Consistency: Implement stringent quality control for your formulations, checking for particle size, drug content, and homogeneity. 2. Standardize Dosing Conditions: Administer formulations to fasted animals to minimize variability due to food-drug interactions. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.
Low Cmax and AUC Despite Improved Dissolution - First-pass metabolism. - P-glycoprotein (P-gp) efflux.1. Promote Lymphatic Transport: Formulations like SEDDS containing long-chain triglycerides can promote lymphatic absorption, bypassing the liver and reducing first-pass metabolism. 2. Incorporate P-gp Inhibitors: If P-gp efflux is suspected, consider co-administration with a known P-gp inhibitor, though this requires careful investigation of potential drug-drug interactions.

Data Presentation

The following tables summarize key pharmacokinetic parameters of this compound from in vivo studies in rats, comparing different administration forms.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Rats

ParameterValueReference
T½β (min)36.8[3]
AUC (μg·min·L⁻¹)36534.3
MRT (min)34.1

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Reference
This compound (Pure)10, 30, 100545.071.046916.12
Patchouli Oil(Corresponding to PA doses)Lower than pure PASignificantly greaterLower than pure PA
Self-Microemulsion(Not specified)--Remarkably augmented vs. simple PA

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by the Melting Method

This protocol is adapted from a study that utilized poloxamers to prepare solid dispersion pellets.

  • Materials: this compound (PA), Poloxamer 188 (P 188), Poloxamer 407 (P 407).

  • Procedure: a. Weigh the desired amounts of PA and poloxamers (e.g., in ratios of 1:1, 1:3, 1:5 w/w). For ternary solid dispersions, a combination of P 188 and P 407 can be used. b. Combine the components in a glass evaporating dish. c. Place the dish in a water bath heated to 70°C. d. Continuously stir the mixture until a homogenous, transparent melt is obtained. e. Rapidly solidify the molten dispersion by dropping it into a condensing agent (e.g., atoleine) cooled to 10-15°C. f. Collect the resulting pellets and dry them in a desiccator.

  • Characterization: a. Dissolution Testing: Perform in vitro dissolution studies using a USP apparatus II (paddles) in a suitable dissolution medium (e.g., simulated gastric fluid). Due to the volatility of this compound, a closed-system dissolution apparatus is recommended for accurate measurements. b. Physicochemical Characterization: Analyze the solid dispersion using DSC to confirm the amorphous nature of PA and Fourier Transform Infrared (FTIR) spectroscopy to check for any interactions between the drug and the polymers.

Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is based on a described self-microemulsion formulation that enhanced the oral bioavailability of this compound.

  • Materials: this compound (PA), polyoxyethylated castor oil (surfactant), Tween 80 (surfactant), propylene (B89431) glycol 400 (co-surfactant), isopropyl myristate (oil).

  • Procedure: a. Prepare the formulation by accurately weighing and mixing the components in the following ratio (w/w): polyoxyethylated castor oil (2 parts), Tween 80 (2 parts), propylene glycol 400 (0.8 parts), isopropyl myristate (1.95 parts), and this compound (0.65 parts). b. Vortex the mixture until a clear and homogenous isotropic solution is formed.

  • Characterization: a. Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated intestinal fluid) with gentle agitation. Observe the formation of a microemulsion. b. Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS). c. In Vitro Drug Release: Evaluate the release profile of this compound from the SEDDS using a dialysis bag method in a suitable dissolution medium.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This is a general protocol for evaluating the oral bioavailability of this compound formulations.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Procedure: a. Fast the rats overnight (12-18 hours) before dosing, with free access to water. b. Administer the this compound formulation (e.g., solid dispersion suspended in water, or SEDDS) orally via gavage at a predetermined dose. c. Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing). d. Centrifuge the blood samples to separate the plasma. e. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: a. Extract this compound from the plasma samples using a suitable organic solvent (e.g., ethyl acetate). b. Quantify the concentration of this compound in the extracts using a validated GC-MS or HPLC method.

  • Pharmacokinetic Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams visualize key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its bioavailability.

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Solid Dispersion C1 Dissolution Testing F1->C1 F2 SEDDS F2->C1 C2 Particle Size Analysis F2->C2 F3 Liposomes F3->C2 C3 Stability Assessment F3->C3 IV1 Oral Administration to Rats C1->IV1 C2->IV1 C3->IV1 IV2 Blood Sampling IV1->IV2 IV3 Plasma Analysis (GC-MS/HPLC) IV2->IV3 IV4 Pharmacokinetic Modeling IV3->IV4

Caption: Experimental workflow for enhancing this compound bioavailability.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc p65/p50 translocation DNA DNA p65_nuc->DNA p50_nuc p50 p50_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription PA This compound PA->IKK Inhibits PA->IkBa Prevents Degradation PA->p65_nuc Inhibits Nuclear Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

nrf2_ho1_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Transcription Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription PA This compound PA->Keap1_Nrf2 Promotes Dissociation

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

References

Technical Support Center: Optimization of Fermentation Conditions for Patchoulol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for patchoulol production.

Troubleshooting Guide

This guide addresses common issues encountered during patchoulol fermentation experiments.

Issue 1: Low or No Patchoulol Production

Possible Causes and Solutions:

  • Inefficient Precursor Supply: The biosynthesis of patchoulol depends on the availability of the precursor farnesyl pyrophosphate (FPP).[1][2] Insufficient FPP can severely limit patchoulol yield.

    • Solution: Enhance the metabolic flux towards FPP by overexpressing key enzymes in the upstream pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1) in the mevalonate (B85504) (MVA) pathway.[2] In E. coli, co-expression of the exogenous MVA pathway can significantly increase the FPP pool.[3]

  • Suboptimal Promoter Strength: The expression level of patchoulol synthase (PTS) is critical. A weak promoter may not produce enough enzyme for efficient conversion of FPP to patchoulol.

    • Solution: Screen different strong promoters to drive the expression of the PTS gene. For instance, in Saccharomyces cerevisiae, the GAL1 or TEF1 promoters have been used effectively.[2]

  • Incorrect Fermentation Conditions: Temperature and pH play a crucial role in enzyme activity and overall cell metabolism.

    • Solution: Optimize the fermentation temperature and pH. For E. coli, optimal conditions have been found around 20°C and a pH of 6.75. For S. cerevisiae, a temperature of 30°C and a pH between 5.5 and 6.0 are often used.

  • Absence of Essential Gene: The host organism, such as S. cerevisiae or E. coli, does not naturally possess the gene for patchoulol synthase.

    • Solution: Ensure the successful heterologous expression of a codon-optimized patchoulol synthase (PTS) gene from Pogostemon cablin.

Issue 2: High Levels of Byproducts and Low Patchoulol Titer

Possible Causes and Solutions:

  • Competition for FPP Precursor: FPP is a central intermediate in isoprenoid biosynthesis and is also a precursor for other metabolites like sterols (e.g., ergosterol (B1671047) in yeast) and carotenoids.

    • Solution: Downregulate or inhibit competing pathways. In S. cerevisiae, this can be achieved by replacing the native promoter of the ERG9 gene (encoding squalene (B77637) synthase) with a glucose-responsive promoter like HXT1 to reduce the flux towards ergosterol. Deleting genes responsible for the conversion of FPP to farnesol (B120207) (e.g., LPP1 and DPP1) can also increase patchoulol titers.

  • Overflow Metabolism: High glucose concentrations can lead to the accumulation of inhibitory byproducts such as acetate, lactate, and ethanol (B145695), which can negatively impact cell growth and productivity.

    • Solution: Implement a fed-batch fermentation strategy to maintain a low and controlled glucose concentration. Additionally, deleting genes involved in the synthesis of these byproducts in the host strain can redirect carbon flux towards patchoulol production.

  • Suboptimal Media Composition: The composition of the fermentation medium, including carbon and nitrogen sources, vitamins, and trace metals, significantly influences cell growth and product formation.

    • Solution: Optimize the medium composition. A switch from a standard YPD medium to an optimized OYPD medium has been shown to increase patchoulol yield in S. cerevisiae. The nitrogen content in the media is a crucial factor for enhancing patchoulol production in E. coli.

Issue 3: Product Loss or Toxicity

Possible Causes and Solutions:

  • Product Volatilization: Patchoulol is a volatile compound, and significant amounts can be lost through evaporation during fermentation, especially at higher temperatures.

    • Solution: Implement an in-situ product recovery (ISPR) method. This can be achieved by adding an organic solvent overlay, such as dodecane (B42187), to the fermentation broth to capture the patchoulol.

  • Product Toxicity: High concentrations of patchoulol can be toxic to the microbial cells, inhibiting growth and further production.

    • Solution: Utilize ISPR with polymeric adsorbers like Diaion HP20. This method avoids issues like emulsion formation that can occur with liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolic pathways involved in patchoulol biosynthesis?

A1: The biosynthesis of patchoulol in microbial hosts starts with acetyl-CoA. This is converted to farnesyl pyrophosphate (FPP) through either the mevalonate (MVA) pathway (common in eukaryotes like yeast) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway (common in prokaryotes like E. coli). The final step is the cyclization of FPP to patchoulol, catalyzed by the enzyme patchoulol synthase (PTS).

Q2: Which host organisms are commonly used for patchoulol production?

A2: Saccharomyces cerevisiae and Escherichia coli are the most commonly engineered microbial hosts for patchoulol production due to their well-characterized genetics and established fermentation processes. Other hosts like Corynebacterium glutamicum have also been successfully engineered for patchoulol production.

Q3: How can I increase the supply of the precursor FPP?

A3: To increase the FPP supply, you can:

  • Overexpress rate-limiting enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1).

  • Overexpress FPP synthase (FPPS).

  • In E. coli, introduce and overexpress the entire exogenous MVA pathway.

  • Block competing pathways that consume FPP, such as the ergosterol biosynthesis pathway in yeast.

Q4: What is a typical fed-batch fermentation strategy for patchoulol production in S. cerevisiae?

A4: A two-stage fed-batch process is often effective. In the first stage, the culture grows on an initial glucose batch, followed by a glucose feed to achieve high cell density. In the second stage, a switch to an ethanol feed can be beneficial, as ethanol is readily converted to acetyl-CoA and has been shown to increase terpenoid yields.

Q5: How is patchoulol typically quantified from a fermentation broth?

A5: Patchoulol is typically extracted from the fermentation broth (or the organic solvent overlay if used) and then quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The organic phase is collected, dried (e.g., with anhydrous sodium sulfate), and injected into the GC-MS for analysis.

Data Presentation

Table 1: Comparison of Patchoulol Production in Engineered Saccharomyces cerevisiae

Strain Engineering StrategyFermentation ScaleCarbon SourcePatchoulol Titer (mg/L)Reference
Expression of PTS with strong promoterShake FlaskGlucose0.46
Overexpression of tHMG1Shake FlaskGlucose18.95
Downregulation of ERG9 (squalene synthase)Shake FlaskGlucose70.13
Deletion of farnesol pathway genes (DPP1, LPP1)Shake FlaskGlucoseIncreased by 26%
Optimized Medium (OYPD)Shake FlaskGlucose195.96
Fed-batch fermentation5 L BioreactorGlucose/Ethanol1950
Fused FPPS and PTS, enhanced MVA pathway, weakened squalene synthase5 L BioreactorGlucose466.8

Table 2: Comparison of Patchoulol Production in Engineered Escherichia coli

Strain Engineering StrategyFermentation ScalepHTemperature (°C)Patchoulol Titer (mg/L)Reference
Overexpression of PTS and MEV pathwayShake Flask7.524~5
Optimized pH and TemperatureShake Flask6.7520~15
Deletion of byproduct pathways, engineered PTSShake FlaskNot specifiedNot specified338.6
Fed-batch with engineered strainBioreactorNot specifiedNot specified970.1
Fed-batch with SLPPC2 L BioreactorNot specified2040.2

Table 3: Comparison of Patchoulol Production in Engineered Corynebacterium glutamicum

Strain Engineering StrategyFermentation ScaleFermentation ModePatchoulol Titer (mg/L)Reference
Overexpression of dxs and idi20 mLBatch~0.5
Fed-batch fermentation2 L BioreactorFed-batch60

Experimental Protocols

Protocol 1: Shake Flask Fermentation of S. cerevisiae for Patchoulol Production

  • Seed Culture Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). Incubate at 30°C and 250 rpm for 24 hours.

  • Main Culture Inoculation: Inoculate the seed culture into 50 mL of optimized OYPD medium (30 g/L glucose, 30 g/L yeast extract, 20 g/L peptone, 1.232 g/L MgSO₄·7H₂O, 4.8 g/L KH₂PO₄, plus metal ion and vitamin solutions) in a 250 mL shake flask to an initial OD₆₀₀ of 0.1.

  • In-situ Product Recovery: Add a 10% (v/v) overlay of dodecane to the culture medium.

  • Incubation: Incubate the main culture at 30°C and 250 rpm for 120 hours.

  • Sampling and Analysis: At desired time points, collect 1 mL of the dodecane layer. Centrifuge to separate any cell debris. Analyze the patchoulol concentration in the dodecane phase using GC-MS.

Protocol 2: Fed-Batch Fermentation of E. coli for Patchoulol Production

  • Seed Culture: Inoculate a single colony into 50 mL of M9 medium (5 g/L glucose) and grow overnight at 37°C.

  • Bioreactor Setup: Prepare a 2 L bioreactor with a defined medium. Control the temperature at 20°C and the pH at 6.75.

  • Inoculation: Inoculate the bioreactor with the overnight seed culture.

  • Induction: When the culture reaches a desired cell density (e.g., OD₆₀₀ of 0.6-0.8), induce the expression of the patchoulol synthesis pathway genes with an appropriate inducer (e.g., 0.5 mM IPTG).

  • Fed-batch Strategy: After an initial batch phase, start a continuous feed of a concentrated glucose solution to maintain a low glucose level and support cell growth and production.

  • In-situ Solid-Liquid Phase Partitioning Cultivation (SLPPC): Add a suitable amount of a polymeric adsorber like Diaion HP20 to the bioreactor to capture the produced patchoulol.

  • Product Extraction and Quantification: At the end of the fermentation, harvest the polymeric adsorbers. Elute the patchoulol from the adsorbers using an appropriate solvent (e.g., methanol (B129727) or ethanol). Quantify the patchoulol concentration in the eluate using GC-MS.

Mandatory Visualization

Patchoulol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP MVA_Pathway->FPP Multiple Steps PTS Patchoulol Synthase (PTS) FPP->PTS ERG9 Squalene Synthase (ERG9) FPP->ERG9 LPP1_DPP1 LPP1/DPP1 FPP->LPP1_DPP1 Patchoulol Patchoulol Ergosterol Ergosterol Pathway Farnesol Farnesol PTS->Patchoulol ERG9->Ergosterol ERG9->Ergosterol Competing Pathway LPP1_DPP1->Farnesol LPP1_DPP1->Farnesol Competing Pathway

Caption: Simplified biosynthetic pathway of patchoulol in a yeast cell.

Fermentation_Workflow Start Start: Inoculate Seed Culture MainCulture Inoculate Main Fermentation Culture Start->MainCulture AddOverlay Add Organic Overlay (e.g., Dodecane) MainCulture->AddOverlay Ferment Incubate under Optimized Conditions (Temp, pH, Agitation) AddOverlay->Ferment Sample Collect Samples from Organic Layer Ferment->Sample Extract Extract Patchoulol Sample->Extract Analyze Quantify Patchoulol using GC-MS Extract->Analyze End End Analyze->End

Caption: General experimental workflow for patchoulol fermentation.

References

Validation & Comparative

Unveiling the Potential of Patchouli Alcohol: A Comparative Analysis of its Antibacterial Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of patchouli alcohol's antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). Through a comparative analysis with established antibiotics, supported by experimental data and detailed methodologies, this document serves as a critical resource for evaluating this compound as a potential novel therapeutic agent.

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to multiple antibiotics. The exploration of novel antimicrobial compounds is paramount, and natural products have emerged as a promising reservoir of new therapeutic leads. This compound, a tricyclic sesquiterpene and the primary active component of patchouli oil, has demonstrated notable antibacterial properties. This guide delves into the scientific evidence supporting the anti-MRSA activity of this compound, presenting a clear comparison with conventional treatment options.

Comparative Efficacy: this compound vs. Conventional Antibiotics

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Data from various studies have been compiled to provide a comparative overview of the in vitro activity of this compound and leading antibiotics against MRSA.

CompoundMRSA Strain(s)MIC Range (µg/mL)MBC Range (µg/mL)Citation(s)
This compound Various Gram-positive bacteria including MRSA1.5 - 200Not specified in all studies[1]
Patchouli Oil (contains this compound)S. aureus ATCC 6538640Not specified[2]
Patchouli Oil S. aureus0.45 - 7.5 (mg/mL)0.8 - 10 (mg/mL)[3]
Vancomycin MRSA0.5 - 2Not specified in all studies[4]
Linezolid MRSA0.38 - 4Not specified in all studies[5]
Daptomycin MRSA0.25 - 1Not specified in all studies
Ceftaroline MRSA0.25 - 1Not specified in all studies

Mechanism of Action: How this compound Combats MRSA

Preliminary research suggests that this compound exerts its antibacterial effect through a multi-targeted approach. Molecular docking studies have indicated that (-)-patchouli alcohol may interfere with bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs). This mechanism is akin to that of β-lactam antibiotics. Furthermore, there is evidence to suggest that this compound can also inhibit bacterial protein synthesis, a critical process for microbial survival. The disruption of these fundamental cellular processes likely contributes to its bactericidal activity against MRSA. While the p38 MAPK signaling pathway has been associated with the anti-inflammatory effects of this compound, its direct role in the antibacterial mechanism against MRSA is yet to be fully elucidated.

Experimental Protocols

The validation of antibacterial activity relies on standardized and reproducible experimental methods. The following protocols for determining MIC and MBC are fundamental to this process.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable solvent to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the MRSA strain to be tested is prepared in a growth medium, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: 100 µL of each antimicrobial dilution is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of the standardized bacterial inoculum is added to each well. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain whether the antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Subculturing: A small aliquot (typically 10 µL) is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquot is plated onto a fresh, antibiotic-free agar (B569324) medium, such as Mueller-Hinton Agar (MHA).

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing the Validation Process

To provide a clear understanding of the experimental pipeline for validating the antibacterial activity of a novel compound like this compound, the following workflow diagram is presented.

experimental_workflow Experimental Workflow for Antibacterial Activity Validation cluster_preparation Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_data Data Analysis & Comparison Compound This compound Stock Solution SerialDilution Serial Dilution of this compound Compound->SerialDilution MRSA MRSA Inoculum Preparation Inoculation Inoculation of Microtiter Plate MRSA->Inoculation SerialDilution->Inoculation IncubationMIC Incubation (18-24h) Inoculation->IncubationMIC ReadMIC Visual Assessment of Growth (MIC) IncubationMIC->ReadMIC Subculture Subculturing from Clear Wells ReadMIC->Subculture DataAnalysis Data Analysis (MIC/MBC Values) ReadMIC->DataAnalysis Plating Plating on Agar Subculture->Plating IncubationMBC Incubation (24-48h) Plating->IncubationMBC ReadMBC Colony Counting (MBC) IncubationMBC->ReadMBC ReadMBC->DataAnalysis Comparison Comparison with Alternatives DataAnalysis->Comparison

Caption: Experimental workflow for validating the antibacterial activity of this compound against MRSA.

References

A Comparative Analysis of Patchouli Alcohol Content Across Different Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pogostemon cablin Cultivars Based on Patchouli Alcohol Yields and Supporting Experimental Data.

This guide provides a comparative analysis of this compound content in various cultivars of Pogostemon cablin. The quality and therapeutic potential of patchouli oil are significantly influenced by the concentration of its key bioactive constituent, this compound. This document summarizes quantitative data from multiple studies, details the experimental protocols for extraction and analysis, and provides visual representations of the biosynthetic pathway and experimental workflow to aid researchers in selecting optimal cultivars for their specific applications.

Quantitative Comparison of this compound Content

The concentration of this compound, a tricyclic sesquiterpene, is a critical determinant of patchouli oil quality and is influenced by the plant's genetic makeup, geographical origin, and cultivation practices.[1] The following table summarizes the this compound content found in different cultivars and chemotypes of Pogostemon cablin as reported in various scientific studies.

Cultivar/Chemotype/OriginThis compound Content (%)Reference(s)
KSM 434.09[2]
KSM 5Not specified, but noted as the next best after KSM 4 in terms of quality.[2]
'Nanxiang' (PA-type)Higher than 'Paixiang'[3]
'Paixiang' (PO-type)Lower than 'Nanxiang'[3]
Indonesian (Sumatra)31.8
Indonesian (Sulawesi)30.0
Chinese37.5 - 51.0
Indian50.7 - 54.3
Nepalese32.54
in vitro raised plant42.18
ex vitro mother plant29.24
Leaves44.52
Flowers27.52

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of this compound content across different studies and cultivars. The following sections detail the common protocols for the extraction and quantitative analysis of patchouli oil.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from plant materials.

Materials and Equipment:

  • Dried patchouli leaves

  • Clevenger-type apparatus

  • Round-bottom flask (e.g., 2 L capacity)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Separating funnel

  • Glass vials for storage

Procedure:

  • Sample Preparation: The aerial parts of the patchouli plant are harvested and shade-dried for several days to reduce moisture content.

  • Hydrodistillation: A known quantity of the dried plant material (e.g., 100 g) is placed into the round-bottom flask.

  • Distilled water is added to the flask, ensuring the plant material is fully submerged.

  • The flask is connected to the Clevenger apparatus and heated.

  • The distillation process is carried out for a specified duration (e.g., 3-6 hours). The steam and volatilized essential oil rise, are condensed in the condenser, and collected in the burette of the Clevenger apparatus.

  • Oil Separation: After distillation, the collected oil-water mixture is allowed to cool and separate. The essential oil, being less dense, forms a layer on top of the water.

  • The oil is carefully separated from the aqueous layer using a separating funnel.

  • Drying and Storage: Anhydrous sodium sulfate is added to the collected oil to remove any residual water. The dried oil is then stored in airtight glass vials in a cool, dark place.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the chemical constituents of essential oils, including this compound.

Materials and Equipment:

  • Patchouli essential oil sample

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

  • Helium (carrier gas)

  • Standard of this compound

  • Solvent (e.g., hexane (B92381) or ethanol)

Procedure:

  • Sample Preparation: A dilute solution of the patchouli essential oil is prepared in a suitable solvent.

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

    • Separation: The components of the oil are separated based on their boiling points and polarity as they pass through the capillary column. The temperature of the GC oven is programmed to increase gradually to facilitate this separation.

    • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, which is compared against a spectral library (e.g., NIST) for identification.

  • Quantification: The percentage of this compound is determined by comparing the peak area of this compound in the chromatogram to the total peak area of all identified components. For more accurate quantification, a calibration curve can be generated using a certified standard of this compound.

Visualizing Key Processes

To further aid in the understanding of this compound production and analysis, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

experimental_workflow plant_material Patchouli Plant Material (Leaves) drying Drying plant_material->drying distillation Hydrodistillation drying->distillation oil_water_mixture Oil-Water Mixture distillation->oil_water_mixture separation Separation oil_water_mixture->separation essential_oil Crude Essential Oil separation->essential_oil drying_oil Drying with Na2SO4 essential_oil->drying_oil pure_oil Pure Patchouli Oil drying_oil->pure_oil gcms_prep Sample Preparation (Dilution) pure_oil->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis

Caption: Experimental workflow for this compound analysis.

patchouli_alcohol_biosynthesis mevalonate_pathway Mevalonate Pathway (MVA) ipp Isopentenyl Pyrophosphate (IPP) mevalonate_pathway->ipp mep_pathway Methylerythritol Phosphate Pathway (MEP) mep_pathway->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp fpps Farnesyl Pyrophosphate Synthase (FPPS) ipp->fpps dmapp->fpps fpp Farnesyl Pyrophosphate (FPP) fpps->fpp pts Patchoulol Synthase (PTS) fpp->pts patchouli_alcohol This compound pts->patchouli_alcohol

Caption: Biosynthetic pathway of this compound.

References

A Comparative Guide to the Quantification of Patchouli Alcohol: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. Patchouli alcohol, a key bioactive sesquiterpene in patchouli oil, necessitates reliable analytical methods for quality control and research. This guide provides a detailed comparison of two common chromatographic techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information herein is supported by experimental data to aid in method selection and validation.

Quantitative Performance Data

The selection of an analytical method is often guided by its performance characteristics. Below is a summary of the quantitative data for the GC-FID and HPLC-UV methods used for the quantification of this compound.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)
Linearity (Correlation Coefficient, R) >0.987[1][2]>0.997[1][2][3]
Limit of Detection (LOD) 1.63 µg/mL2.08 µg/mL
Limit of Quantification (LOQ) 4.94 µg/mL6.31 µg/mL
Analysis Time 34 minutes15 minutes
Precision (RSD%) <1.5% (Intra- and Inter-day)Not explicitly stated in the provided results
Accuracy Not explicitly stated in the provided resultsNot explicitly stated in the provided results

Experimental Workflows

The general workflow for cross-validating analytical methods involves several key stages, from sample preparation to data analysis and comparison.

Cross-Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Sample This compound Sample StdPrep Standard Preparation Sample->StdPrep SamplePrep Sample Preparation Sample->SamplePrep GC_FID GC-FID Analysis StdPrep->GC_FID HPLC_UV HPLC-UV Analysis StdPrep->HPLC_UV SamplePrep->GC_FID SamplePrep->HPLC_UV GC_Data GC-FID Data (Linearity, LOD, LOQ, Precision) GC_FID->GC_Data HPLC_Data HPLC-UV Data (Linearity, LOD, LOQ, Precision) HPLC_UV->HPLC_Data Comparison Method Comparison (Statistical Analysis) GC_Data->Comparison HPLC_Data->Comparison Conclusion Conclusion on Method Suitability Comparison->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published studies.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is a standard for analyzing volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Rtx-1, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Nitrogen, with a flow rate of 1.3 mL/min.

  • Injector and Detector Temperatures: Both set at 250°C.

  • Oven Temperature Program:

    • Initial temperature of 55°C, ramped to 134°C at 15°C/min.

    • Held at 134°C for 5 minutes.

    • Ramped to 143°C at 1°C/min.

    • Held at 143°C for 5 minutes.

    • Ramped to 230°C at 10°C/min.

    • Held at 230°C for 1 minute.

  • Sample Preparation: this compound was dissolved in ethanol (B145695) and serially diluted from 61.5 µg/mL for the calibration curve.

2. High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

HPLC offers an alternative for the quantification of this compound, particularly advantageous in terms of analysis speed.

  • Instrumentation: An HPLC system with a UV/Visible detector.

  • Column: A core-shell column with a porous layer formed by the copolymerization of styrene (B11656) and divinylbenzene.

  • Mobile Phase: A mixture of acetonitrile, hexane, and water in a ratio of 67:3:30.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Sample Preparation: this compound was dissolved in ethanol and serially diluted from 56.5 µg/mL for the calibration curve.

Method Comparison and Discussion

Both GC-FID and HPLC-UV are suitable for the quantification of this compound, with each presenting distinct advantages.

  • Speed: The HPLC-UV method demonstrates a significant advantage in analysis time, requiring only 15 minutes compared to the 34 minutes for the GC-FID method. This can substantially increase sample throughput in a high-demand laboratory setting.

  • Sensitivity: Based on the provided data, the GC-FID method shows slightly better sensitivity with lower LOD and LOQ values (1.63 µg/mL and 4.94 µg/mL, respectively) compared to the HPLC-UV method (2.08 µg/mL and 6.31 µg/mL, respectively).

  • Linearity: Both methods exhibit excellent linearity, with the HPLC-UV method showing a slightly higher correlation coefficient (R > 0.997) than the GC-FID method (R > 0.987).

  • Precision: The GC-FID method has been validated to have a high degree of precision, with relative standard deviation (RSD) values for intra- and inter-day precision being less than 1.5%.

The choice between GC-FID and HPLC-UV for the quantification of this compound will depend on the specific requirements of the analysis. The HPLC-UV method is more suitable for high-throughput screening due to its shorter analysis time. Conversely, the GC-FID method may be preferred when higher sensitivity is required. Both methods demonstrate sufficient linearity for quantitative purposes. For routine quality control, the faster HPLC method could be more efficient, while for more in-depth research or trace analysis, the higher sensitivity of the GC method might be more appropriate. Further validation, including accuracy and robustness, should be performed in the user's laboratory to ensure the chosen method is fit for its intended purpose.

References

Patchouli Alcohol: A Comparative Analysis of its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

Patchouli alcohol, a tricyclic sesquiterpene, is the principal bioactive component of patchouli essential oil, derived from Pogostemon cablin. Renowned for its characteristic aroma, patchouli oil and its components are gaining attention in the scientific community for their therapeutic properties, including antioxidant activities. This guide provides a comparative study of the antioxidant potential of patchouli, drawing upon available experimental data and outlining the methodologies used for its assessment.

Quantitative Comparison of Antioxidant Activity

Direct quantitative data comparing the antioxidant activity of isolated this compound with standard antioxidants through common assays like DPPH, ABTS, and FRAP is limited in publicly available scientific literature. However, studies on patchouli essential oil, of which this compound is the most abundant constituent (typically 30-40%), provide valuable insights into its potential antioxidant efficacy.

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Below is a summary of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of patchouli essential oil compared to the standard antioxidant, ascorbic acid (Vitamin C), as reported in different studies.

AntioxidantDPPH IC50 (µg/mL)Source
Pogostemon cablin Leaf Essential Oil1.31[1]
Pogostemon cablin Flower Essential Oil1.36[1]
Pogostemon cablin Essential Oil27.6[2]
Ascorbic Acid (Standard)23.43[1]

Note: The significant variation in the reported IC50 values for patchouli essential oil can be attributed to differences in the plant's geographical origin, extraction method, and the specific composition of the oil used in the studies.

Mechanism of Antioxidant Action: The Nrf2/HO-1 Pathway

Research suggests that the antioxidant effects of this compound may be mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway.[3] This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_HO1_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection provides Antioxidant_Enzymes->Cellular_Protection provide Patchouli_Alcohol This compound Patchouli_Alcohol->Keap1_Nrf2 promotes dissociation

Caption: Nrf2/HO-1 antioxidant signaling pathway.

Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT). This compound is thought to promote this dissociation, leading to an enhanced antioxidant response and cellular protection.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mixing Mix Sample/Standard with DPPH Solution prep_dpph->mixing prep_samples Prepare Sample Solutions (various concentrations) prep_samples->mixing prep_control Prepare Standard Antioxidant (e.g., Ascorbic Acid) prep_control->mixing incubation Incubate in the Dark (e.g., 30 minutes at room temp.) mixing->incubation measurement Measure Absorbance (at ~517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: DPPH radical scavenging assay workflow.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: this compound and a standard antioxidant (e.g., ascorbic acid, Trolox) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test sample or standard solution in a test tube or a microplate well. A blank sample containing the solvent instead of the antioxidant is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.700 at 734 nm.

  • Reaction Mixture: A small volume of the test sample or standard antioxidant at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at a controlled temperature.

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample or a standard (e.g., FeSO₄ or Trolox) is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as FRAP value (in µM Fe(II) or Trolox equivalents).

Conclusion

While direct comparative data on the antioxidant activity of isolated this compound is still emerging, studies on patchouli essential oil strongly suggest its potential as a natural antioxidant. The primary mechanism of action is likely linked to the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. The standardized assays detailed in this guide provide a robust framework for future research to precisely quantify the antioxidant potential of this compound and compare it with other well-established antioxidants. Such data will be invaluable for researchers, scientists, and drug development professionals exploring the therapeutic applications of this natural compound.

References

A Head-to-Head Comparison of Patchouli Alcohol and Its Synthetic Analogues in Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of patchouli alcohol and its synthetic analogues, norpatchoulenol and seychellene, reveals distinct pharmacological profiles with significant implications for future drug development. This guide provides a head-to-head comparison of their anti-inflammatory, anticancer, and antimicrobial activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a tricyclic sesquiterpene naturally occurring in patchouli oil, has long been recognized for its diverse therapeutic properties.[1][2][3] Its synthetic analogues, while structurally related, exhibit a nuanced spectrum of biological effects. This comparison aims to elucidate these differences, offering a valuable resource for the scientific community.

Chemical Structures at a Glance

The structural similarities and differences between this compound and its analogues, norpatchoulenol and seychellene, underpin their varying biological activities.

This compound: A tricyclic sesquiterpene alcohol with a characteristic woody and camphoraceous odor.[1]

Norpatchoulenol: A tricyclic terpenoid that is also found in small quantities in commercial patchouli extract.[4]

Seychellene: A tricyclic sesquiterpene hydrocarbon, representing an unoxygenated analogue of this compound.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of this compound and its synthetic analogues.

Table 1: Anti-Inflammatory Activity
CompoundAssayModel SystemKey FindingsReference(s)
This compound Carrageenan-Induced Paw EdemaRatsDose-dependent reduction in paw edema.
LPS-Induced Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of NO production.
Norpatchoulenol Molecular DockingIn silicoPotential interaction with enzymes involved in inflammation.
Seychellene (in a fraction) Cyclooxygenase (COX) InhibitionOvine COX-1 and COX-2IC50 (COX-1): 73.47 µM, IC50 (COX-2): 73.31 µM
Table 2: Anticancer Activity
CompoundAssayCell Line(s)Key FindingsReference(s)
This compound MTT AssayVarious cancer cell linesCytotoxic effects reported.
Norpatchoulenol --Limited data available.-
Seychellene --Limited data available.-
Table 3: Antimicrobial Activity
CompoundAssayMicroorganism(s)Key FindingsReference(s)
This compound -Various bacteriaAntibacterial activity reported.
Norpatchoulenol Molecular DockingIn silicoPotential antibacterial activity.
Seychellene --Limited data available.-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for the targeted development of its analogues.

Patchouli_Alcohol_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathways cluster_cancer Anticancer Pathways LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO PA_Inflammation This compound PA_Inflammation->NFkB Inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis PA_Cancer This compound PA_Cancer->Akt Inhibits PA_Cancer->Apoptosis Induces

Signaling pathways modulated by this compound.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Production_Workflow cluster_workflow Experimental Workflow A Seed RAW 264.7 cells in 96-well plates B Pre-treat cells with test compounds A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

Workflow for Nitric Oxide Production Assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogues).

  • Stimulation: After a pre-incubation period, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the in vivo anti-inflammatory efficacy of compounds by measuring their ability to reduce acute inflammation.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: Test compounds (this compound or its analogues) or a vehicle control are administered, typically intraperitoneally or orally, at a specified time before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compounds is calculated by comparing it to the vehicle-treated control group.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_workflow Experimental Workflow A Seed cells in 96-well plates B Treat with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT solution (0.5 mg/mL) C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H

Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated.

Conclusion

This comparative guide highlights the pharmacological landscape of this compound and its synthetic analogues, norpatchoulenol and seychellene. While this compound demonstrates a broad spectrum of well-documented biological activities, the data for its synthetic counterparts is still emerging. The provided experimental protocols offer a standardized framework for future comparative studies, which are essential for unlocking the full therapeutic potential of this fascinating class of compounds. Further research into the structure-activity relationships of novel synthetic analogues is warranted to develop next-generation therapeutics with enhanced potency and selectivity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.